Denotivir
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
51287-57-1 |
|---|---|
分子式 |
C18H14ClN3O2S |
分子量 |
371.8 g/mol |
IUPAC 名称 |
5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H14ClN3O2S/c1-11-15(17(24)20-14-9-7-13(19)8-10-14)18(25-22-11)21-16(23)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,24)(H,21,23) |
InChI 键 |
ZPBLNADJHWHOEP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NSC(=C1C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
同义词 |
3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid p-chlorophenylamide denotivir vratizolin vratizolinum |
产品来源 |
United States |
Foundational & Exploratory
Denotivir: An Examination of its Antiviral and Immunomodulatory Properties
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available scientific literature on Denotivir (also known as Vratizolin), an antiviral agent with noted activity against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). While the precise molecular mechanism of its action on viral replication is not extensively detailed in publicly accessible research, this document synthesizes the current understanding of its broader biological effects, including its immunomodulatory and anti-inflammatory properties.
Antiviral Activity and Proposed Mechanism of Action
This compound is classified as an inhibitor of viral DNA synthesis. However, the specific molecular interactions that lead to this inhibition are not well-documented in the available scientific literature. It is unclear whether this compound acts as a nucleoside analog that terminates the growing DNA chain, directly inhibits the viral DNA polymerase, or interferes with other components of the viral replication machinery. Clinical observations have shown that topical application of this compound can reduce the duration of herpes simplex-related lesions[1].
While the direct antiviral mechanism remains to be fully elucidated, research has shed light on the immunomodulatory effects of this compound, which may contribute to its therapeutic efficacy.
Immunomodulatory and Anti-inflammatory Effects
A significant body of research points to the immunotropic properties of this compound. Studies have demonstrated its ability to exert a strong immunosuppressive action on both humoral and cellular immune responses. Furthermore, this compound has been shown to inhibit the production of key pro-inflammatory cytokines.[2]
Quantitative Data on Cytokine Inhibition
In in vitro studies using human peripheral blood cultures, this compound demonstrated the ability to inhibit the production of several key cytokines. The average inhibition percentages are summarized in the table below.
| Cytokine | Average Inhibition (%) |
| TNF-α | 37% |
| IL-1 | 26% |
| IL-6 | 35% |
Data sourced from in vitro studies on human peripheral blood cultures.[2]
These findings suggest that part of this compound's therapeutic effect may be attributed to its ability to dampen the inflammatory response associated with viral infections.
Experimental Protocols
Detailed experimental protocols for the specific antiviral assays used to characterize this compound are not available in the reviewed literature. However, a general methodology for assessing the in vitro antiviral activity of a compound against HSV is outlined below. This protocol is a standard approach in the field and is likely similar to the methods that would have been used to evaluate this compound.
General Protocol for In Vitro Anti-HSV Plaque Reduction Assay
This assay is a common method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
1. Cell Culture and Virus Propagation:
- Vero cells (or another susceptible cell line) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded in 24-well plates.
- A stock of HSV-1 or HSV-2 is propagated in the same cell line and the viral titer is determined (plaque-forming units per mL).
2. Antiviral Assay:
- Confluent monolayers of Vero cells are infected with a standardized amount of HSV.
- After a 1-hour adsorption period, the virus inoculum is removed.
- The cells are then overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the test compound (this compound). A no-drug control is also included.
- The plates are incubated for 2-3 days to allow for plaque formation.
3. Plaque Visualization and Counting:
- The cell monolayers are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
- The number of plaques in each well is counted.
4. Data Analysis:
- The percentage of plaque inhibition is calculated for each drug concentration relative to the no-drug control.
- The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Logical Relationships
Due to the lack of specific molecular data on this compound's mechanism of action on viral replication, the creation of detailed signaling pathway diagrams as requested is not feasible at this time. The available information does not describe a specific pathway that is modulated by this compound in the context of inhibiting viral DNA synthesis.
However, based on its known immunomodulatory effects, a generalized diagram illustrating the logical relationship of its anti-inflammatory action can be proposed.
Caption: Logical flow of this compound's anti-inflammatory action.
Conclusion
This compound is an antiviral agent with demonstrated activity against HSV and VZV. While its primary mechanism is understood to be the inhibition of viral DNA synthesis, the specific molecular target and mode of action remain to be elucidated in publicly available research. The compound also exhibits significant immunomodulatory and anti-inflammatory effects through the inhibition of pro-inflammatory cytokine production. Further research is required to fully characterize the direct antiviral mechanism of this compound to provide a more complete understanding of its therapeutic effects.
References
Denotivir: A Technical Overview of its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denotivir is an isothiazole derivative with demonstrated antiviral and immunomodulatory properties. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and known biological activities. While specific quantitative data on its antiviral efficacy, pharmacokinetics, and detailed experimental protocols are not extensively available in the public domain, this guide synthesizes the existing knowledge to support further research and development efforts.
Chemical Structure and Properties
This compound, also known as Vratizolin, is chemically described as 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-thiazole-4-carboxamide.[1][2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄ClN₃O₂S | [1][2] |
| IUPAC Name | 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-thiazole-4-carboxamide | [1][2] |
| SMILES | CC1=NSC(=C1C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 | [1][2] |
| InChI Key | ZPBLNADJHWHOEP-UHFFFAOYSA-N | [1] |
| Molecular Weight | 371.84 g/mol | [1] |
| Appearance | Solid (presumed) | |
| Solubility | Data not available |
Biological Activity
This compound has been identified as an antiviral agent with activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[3] In addition to its antiviral effects, it exhibits notable immunomodulatory and anti-inflammatory properties.
Immunomodulatory and Anti-inflammatory Effects
A key aspect of this compound's biological profile is its ability to modulate the immune response. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. Specifically, it has been reported to inhibit the activity of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[3]
| Cytokine | Average Inhibition (%) |
| TNF-α | 37 |
| IL-1 | 26 |
| IL-6 | 35 |
Data from in vitro studies on human peripheral blood cultures.
This inhibition of key inflammatory mediators suggests that this compound may exert its therapeutic effects not only by directly targeting viral replication but also by mitigating the host's inflammatory response to the infection.
Potential Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its antiviral and immunomodulatory effects have not been fully elucidated in publicly available literature. However, based on its known inhibitory effects on pro-inflammatory cytokines like TNF-α, IL-1, and IL-6, it is plausible that this compound interacts with key signaling cascades that regulate inflammation.
One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation and is activated by various stimuli, including viral infections and pro-inflammatory cytokines. Its activation leads to the transcription of numerous genes involved in the inflammatory response, including TNF-α, IL-1, and IL-6. Inhibition of these cytokines by this compound suggests a potential modulation of the NF-κB pathway.
Another relevant cascade is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is involved in a wide range of cellular processes, including inflammation, stress response, and cell proliferation. Viruses often manipulate the MAPK pathway to facilitate their replication. It is conceivable that this compound's antiviral activity could involve interference with virally-induced MAPK signaling.
Below are hypothetical diagrams illustrating these potential signaling pathways that this compound might influence. It is crucial to note that these are proposed mechanisms based on the known biological activities of this compound and require experimental validation.
References
Denotivir (Vratizolin): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denotivir, also known as Vratizolin, is a synthetic isothiazole derivative with established antiviral and immunomodulatory properties. Primarily used as a topical treatment for herpes simplex virus (HSV) infections, its mechanism of action also involves the modulation of key inflammatory cytokines. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its chemical synthesis, antiviral activity against HSV, and its impact on inflammatory signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
This compound, chemically known as 5-(benzoylamino)-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide, is an antiviral agent effective against herpes simplex virus types 1 and 2, as well as varicella-zoster virus.[1] Beyond its direct antiviral effects, this compound exhibits significant immunomodulatory and anti-inflammatory activities.[2][3] Clinical studies have demonstrated its efficacy in treating herpetic infections of the mouth and ear.[3] This document outlines the core technical aspects of this compound, from its chemical synthesis to its biological activities.
Chemical Synthesis
The synthesis of this compound (Vratizolin) is a multi-step process starting from the formation of the core isothiazole ring, followed by functional group modifications to yield the final active pharmaceutical ingredient.
Synthesis of 3-methyl-5-benzoylamino-isothiazole-4-carboxylic acid
While a detailed, publicly available protocol for the industrial synthesis of this specific precursor is limited, a plausible synthetic route can be constructed based on established isothiazole synthesis methodologies. A common method for creating the isothiazole core involves the reaction of a β-ketoester with a source of sulfur and nitrogen.
Plausible Experimental Protocol:
-
Reaction Setup: A solution of ethyl acetoacetate and benzoyl chloride in a suitable aprotic solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Base Addition: A non-nucleophilic base, such as triethylamine, is added dropwise to the solution to facilitate the formation of the enolate.
-
Sulfur and Nitrogen Source: A source of sulfur and nitrogen, such as Lawesson's reagent or a combination of phosphorus pentasulfide and an amine, is added to the reaction mixture.
-
Cyclization: The mixture is heated to reflux to promote the cyclization and formation of the isothiazole ring.
-
Hydrolysis: The resulting ester is hydrolyzed using a standard base-catalyzed hydrolysis (e.g., with sodium hydroxide), followed by acidification to yield 3-methyl-5-benzoylamino-isothiazole-4-carboxylic acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system.
Synthesis of this compound (5-(benzoylamino)-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide)
The final step in the synthesis of this compound involves the amidation of the carboxylic acid precursor with 4-chloroaniline.
Experimental Protocol:
-
Acid Chloride Formation: 3-methyl-5-benzoylamino-isothiazole-4-carboxylic acid is converted to its corresponding acid chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane. The reaction is typically carried out at room temperature, and the excess chlorinating agent and solvent are removed under reduced pressure.
-
Amidation: The resulting acid chloride is dissolved in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, 4-chloroaniline is added, often in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.
The structure of the synthesized p-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (this compound) is confirmed by elementary and spectral analysis.[4]
Synthesis Workflow Diagram:
References
- 1. 5-(Benzoylamino)-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide | C18H14ClN3O2S | CID 39976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vratizolin in treatment of mouth and ear herpetic infections: comparison with conventional therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL, Wratizolin)--the new antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Denotivir: A Technical Overview of its In Vitro Antiviral Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denotivir, also known as Vratizolin, is a synthetic isothiazole derivative that has demonstrated a range of biological activities, including antiviral, immunomodulatory, and anti-inflammatory effects.[1][2] This technical guide provides an in-depth overview of the in vitro antiviral spectrum of this compound, presenting available data, detailing relevant experimental protocols, and visualizing key cellular signaling pathways potentially modulated by the compound.
Data Presentation: In Vitro Antiviral Activity of this compound
The in vitro antiviral activity of this compound has been evaluated against several viruses. While comprehensive quantitative data in the form of IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values are not extensively available in publicly accessible literature, existing studies provide qualitative and semi-quantitative insights into its antiviral spectrum.
| Virus Family | Virus | Cell Line | Assay Type | Observed Activity | Citation |
| Herpesviridae | Herpes Simplex Virus (HSV) | Tissue Cultures | Not Specified | Inhibition of reproduction | [1] |
| Herpesviridae | Herpes Simplex Virus (HSV) | Not Specified | Direct Inactivation | Direct inactivation at higher concentrations | [1] |
| Poxviridae | Vaccinia Virus | Tissue Cultures | Not Specified | Inhibition of reproduction | [1] |
| Orthomyxoviridae | Influenza Virus | Tissue Cultures | Not Specified | Inhibition of reproduction | [1] |
| Togaviridae | Sindbis Virus | Not Specified | Direct Inactivation | Direct inactivation at higher concentrations | [1] |
| Herpesviridae | Varicella-Zoster Virus (VZV) | Not Specified | Not Specified | Antiviral agent for VZV |
Note: One study reported that this compound at concentrations of 10⁻⁵ M and 10⁻⁶ M inhibited the reproduction of influenza, vaccinia, and herpes viruses in tissue cultures.[1] At higher concentrations of 10⁻⁴ M and 10⁻³ M, it was shown to directly inactivate Sindbis virus and Herpes simplex virus.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the in vitro antiviral spectrum of a compound like this compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced damage.
a. Materials:
-
Cells: A susceptible host cell line for the virus of interest (e.g., Vero cells for HSV, A549 cells for influenza virus).
-
Virus: A well-characterized stock of the virus to be tested.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Culture Medium: Appropriate growth medium for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Staining Solution: Crystal violet solution or another vital stain.
-
Plates: 96-well cell culture plates.
b. Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Addition: After 24 hours, remove the growth medium and add serial dilutions of this compound to the wells. Include a "cell control" (cells with medium only) and a "virus control" (cells with medium and virus, but no compound).
-
Virus Infection: Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).
-
Staining: Remove the medium and stain the cells with crystal violet solution. After a short incubation, gently wash the plates to remove excess stain.
-
Data Analysis: The wells are then visually scored or read using a plate reader to quantify the amount of cell viability. The EC50 value is calculated as the concentration of this compound that inhibits 50% of the viral CPE.
Plaque Reduction Assay
This assay quantifies the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death within a monolayer.
a. Materials:
-
Same as for the CPE assay, with the addition of an overlay medium (e.g., containing carboxymethylcellulose or agarose).
b. Procedure:
-
Cell Seeding: Seed 6-well or 12-well plates with host cells to form a confluent monolayer.
-
Virus Adsorption: Remove the growth medium and infect the cells with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: After adsorption, remove the virus inoculum and add an overlay medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 3-10 days, depending on the virus).
-
Plaque Visualization: After incubation, the cells are fixed and stained with a solution like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The IC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Mandatory Visualization
Signaling Pathways
This compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[1][3] This suggests that this compound may exert its immunomodulatory and potentially some of its antiviral effects by interfering with key inflammatory signaling pathways, such as the NF-κB and JAK-STAT pathways.
References
An In-Depth Technical Guide to the Immunosuppressive Properties of Denotivir
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Denotivir, also known as vratizolin, is an antiviral compound that has demonstrated significant immunotropic and immunosuppressive properties. This technical guide provides a comprehensive overview of the core immunosuppressive characteristics of this compound based on available scientific literature. The document details its effects on humoral and cellular immunity, T-lymphocyte proliferation, and cytokine production. While the precise molecular mechanism of action remains to be fully elucidated, this guide summarizes the current understanding of this compound's immunomodulatory activities, presents available data in a structured format, and outlines the experimental methodologies typically employed to evaluate such properties.
Introduction
This compound is a thiazole derivative initially developed for its antiviral activity. Subsequent research has revealed its potent effects on the immune system, positioning it as a compound of interest for its immunosuppressive potential. Studies have shown that this compound exerts strong inhibitory effects on both the humoral and cellular branches of the immune response, with an efficacy comparable to the well-established immunosuppressant, Cyclosporin A (CsA).[1][2] However, evidence suggests that this compound's mechanism of action is distinct from that of CsA, indicating a novel pathway for immunosuppression.[1][2]
Immunosuppressive Effects of this compound
This compound's immunosuppressive activity is broad, affecting multiple facets of the immune response.
Humoral and Cellular Immunity
In vivo studies in murine models have demonstrated that this compound strongly suppresses both humoral and cellular immune responses to sheep red blood cells (SRBC), a common T-cell dependent antigen.[1][2]
Delayed-Type Hypersensitivity (DTH)
This compound has been shown to inhibit both the inductive and effector phases of delayed-type hypersensitivity, a T-cell mediated inflammatory response.[1][2] This suggests that the compound interferes with both the initial sensitization of T-cells and their subsequent activation and recruitment to sites of antigen challenge.
T-Lymphocyte Proliferation
A key feature of this compound's immunosuppressive profile is its marked inhibition of T-lymphocyte proliferation. In vitro studies have shown that this compound suppresses the proliferation of human peripheral blood lymphocytes stimulated with phytohemagglutinin (PHA), a potent T-cell mitogen.[1][2] Notably, the inhibitory effect of this compound on PHA-induced lymphocyte proliferation was found to be greater than that of Cyclosporin A.[1][2]
Cytokine Production
This compound has been observed to inhibit the production of several key pro-inflammatory cytokines. In cultures of human peripheral blood cells stimulated with lipopolysaccharide (LPS), this compound inhibited the activity of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[1][2]
Quantitative Data Summary
| Parameter | Experimental System | Inhibitory Effect of this compound | Reference |
| TNF-α Production | LPS-stimulated human peripheral blood cultures | Average inhibition of 37% | [1][2] |
| IL-1 Production | LPS-stimulated human peripheral blood cultures | Average inhibition of 26% | [1][2] |
| IL-6 Production | LPS-stimulated human peripheral blood cultures | Average inhibition of 35% | [1][2] |
| T-Cell Proliferation | PHA-stimulated human peripheral blood lymphocytes | Exceeded the inhibitory action of Cyclosporin A | [1][2] |
Postulated Mechanism of Action
The precise molecular signaling pathways targeted by this compound have not been definitively identified in the available literature. However, it is suggested that its mechanism is different from that of Cyclosporin A, which primarily acts by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.[1][2] The broad effects of this compound on T-cell proliferation and the production of multiple cytokines suggest that it may target a central signaling node in immune cell activation. Further research is required to elucidate the specific intracellular targets of this compound within pathways such as the NF-κB, JAK-STAT, or MAPK signaling cascades.
Experimental Protocols
Detailed experimental protocols from the original studies on this compound are not fully described in the available abstracts. However, based on standard immunological techniques, the following methodologies are typically employed to assess the immunosuppressive properties of a compound like this compound.
Lymphocyte Proliferation Assay
This assay is used to measure the ability of a compound to inhibit the proliferation of lymphocytes in response to a stimulus.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in a 96-well plate in a suitable culture medium.
-
Stimulation: A mitogen (e.g., Phytohemagglutinin (PHA)) or a specific antigen is added to the wells to induce lymphocyte proliferation.
-
Compound Treatment: this compound at various concentrations is added to the wells.
-
Incubation: The plate is incubated for a period of 3 to 5 days to allow for cell proliferation.
-
Proliferation Measurement: Cell proliferation is quantified using methods such as:
-
[³H]-Thymidine incorporation: Radiolabeled thymidine is added to the cultures, and its incorporation into newly synthesized DNA is measured.
-
CFSE staining: Cells are labeled with a fluorescent dye (Carboxyfluorescein succinimidyl ester) which is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.
-
MTT assay: A colorimetric assay that measures the metabolic activity of the cells, which correlates with cell number.
-
Cytokine Quantification Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the concentration of specific cytokines in cell culture supernatants.
-
Cell Culture and Treatment: PBMCs or other immune cells are cultured and stimulated in the presence or absence of this compound, as described above.
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
The plate is blocked to prevent non-specific binding.
-
The collected supernatants and a standard curve of known cytokine concentrations are added to the wells.
-
A detection antibody, also specific for the cytokine and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, which produces a colorimetric signal.
-
The absorbance is measured using a plate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
This compound (vratizolin) is a compound with potent immunosuppressive properties that affects multiple arms of the immune system. Its ability to inhibit T-cell proliferation and the production of key pro-inflammatory cytokines highlights its potential as a novel immunomodulatory agent. However, a significant knowledge gap remains regarding its precise molecular mechanism of action. Future research should focus on identifying the specific intracellular signaling pathways and molecular targets of this compound. Elucidating these mechanisms will be crucial for understanding its full therapeutic potential and for the rational design of future immunosuppressive therapies. Furthermore, detailed dose-response studies to determine the IC50 values for its various immunosuppressive effects are warranted to enable a more quantitative comparison with other immunosuppressive agents.
References
Early Research on the Antitumor Potential of Denotivir: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denotivir, also known as Vratizolin, is an antiviral agent that has demonstrated potential as an antitumor compound in early research.[1] This technical guide provides an in-depth analysis of the foundational studies that first hinted at this compound's anticancer activities. The focus is on presenting the quantitative data, detailing the experimental methodologies, and visualizing the logical framework of the initial research. This document is intended to serve as a resource for researchers and professionals in the field of oncology drug development.
In Vitro Antitumor Activity
Initial investigations into the antitumor properties of this compound revealed its cytotoxic effects against specific cancer cell lines. A key study demonstrated that this compound markedly inhibited the growth of both mouse leukemia (L-1210) and human acute lymphoblastoid leukemia (CCRF-CEM) cell lines.[1]
Quantitative Data on Cytotoxicity
The cytotoxic effects of this compound were quantified by determining the concentration of the drug required to reduce cell growth by 50% (IC50) compared to a control.[2]
| Cell Line | Type of Cancer | IC50 Value (µg/mL) |
| L-1210 | Mouse Leukemia | 1.5 |
| CCRF-CEM | Human Acute Lymphoblastoid Leukemia | 0.9 |
Experimental Protocols
The following is a detailed description of the methodology used to assess the in vitro antitumor activity of this compound.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxic effect of this compound on the proliferation of L-1210 and CCRF-CEM cancer cell lines.
Materials:
-
This compound (Vratizolin)
-
Mouse leukemia cell line (L-1210)
-
Human acute lymphoblastoid leukemia cell line (CCRF-CEM)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., SDS-DMF solution)
-
Spectrophotometer
Procedure:
-
Cell Culture: L-1210 and CCRF-CEM cells were cultured in a suitable medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: this compound was dissolved in a suitable solvent and then diluted to various concentrations in the culture medium. The cells were then treated with these different concentrations of this compound and incubated for an additional 48 hours.
-
MTT Assay: After the incubation period, the MTT reagent was added to each well and the plates were incubated for another 4 hours. During this time, viable cells with active mitochondria metabolize the MTT into a purple formazan product.
-
Solubilization: A solubilization buffer was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 580 nm using a spectrophotometer.[2]
-
IC50 Calculation: The percentage of cell growth inhibition was calculated relative to the untreated control cells. The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, was then determined from the dose-response curve.[2]
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates the key steps in the experimental protocol used to determine the antitumor activity of this compound.
Signaling Pathways and Mechanism of Action
The initial research on this compound's antitumor effects did not elucidate the specific signaling pathways involved in its cytotoxic activity against cancer cells. The primary focus of the early studies was on its immunomodulatory properties.[1] The paper suggests that the immunosuppressive action of this compound is mediated by a different mechanism than that of Cyclosporin A.[1] However, a direct link between this observation and its antitumor effect was not established.
Further research is required to determine the precise molecular mechanisms and signaling cascades that are modulated by this compound in cancer cells, leading to growth inhibition.
Logical Relationship of Early this compound Research
The following diagram outlines the logical progression of the early research that identified the antitumor potential of this compound.
Conclusion
The early research on this compound provided the first compelling evidence of its potential as an antitumor agent. The in vitro studies clearly demonstrated its ability to inhibit the growth of leukemia cell lines. While these initial findings are promising, they also highlight the need for further investigation to fully understand the mechanism of action and the specific signaling pathways involved in its anticancer effects. This foundational knowledge is crucial for guiding future preclinical and clinical development of this compound as a potential cancer therapeutic.
References
Denotivir: A Technical Overview of its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denotivir (also known as Vratizolin) is a synthetic isothiazole derivative with established antiviral, immunomodulatory, and anti-cancer properties. This document provides an in-depth technical guide on the cellular pathways affected by this compound, summarizing the current understanding of its mechanism of action. While its antiviral effects against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) are recognized, this guide focuses on its profound immunomodulatory and anti-leukemic activities. This compound significantly suppresses the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[1] Furthermore, it exhibits potent anti-proliferative effects against specific leukemia cell lines. This guide will detail the quantitative data available, provide reconstructed experimental protocols for key assays, and propose a putative mechanism of action involving the modulation of major inflammatory signaling pathways.
Introduction
This compound, chemically described as 5-(benzoylamino)-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide, is a non-steroidal anti-inflammatory drug with a broad spectrum of biological activities.[2] Initially recognized for its antiviral efficacy, subsequent research has unveiled its significant immunotropic and anti-neoplastic potential.[1][3] This has positioned this compound as a compound of interest for further investigation in the context of autoimmune diseases and oncology. This technical guide synthesizes the available data to provide a comprehensive overview of the cellular and molecular pathways modulated by this compound.
Known Biological Activities of this compound
This compound's biological effects can be categorized into three main areas: immunomodulation, anti-leukemic activity, and antiviral activity.
Immunomodulatory and Anti-inflammatory Effects
This compound demonstrates potent immunosuppressive actions affecting both humoral and cellular immunity.[1] Its effects are comparable to the well-characterized immunosuppressant Cyclosporin A (CsA), although it is suggested to act via a different mechanism.[1] The primary anti-inflammatory effect of this compound is attributed to its ability to inhibit the production of key pro-inflammatory cytokines.
Anti-Leukemic Activity
In addition to its immunomodulatory properties, this compound has been shown to significantly inhibit the proliferation of specific cancer cell lines.[1] This anti-leukemic activity suggests a potential therapeutic application in oncology.
Antiviral Activity
This compound is a known antiviral agent, primarily used topically for the treatment of infections caused by Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[2]
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Cytokine | Average Inhibition (%) | Cell Type | Stimulant | Reference |
| TNF-α | 37 | Human Peripheral Blood Cultures | LPS | [1] |
| IL-1 | 26 | Human Peripheral Blood Cultures | LPS | [1] |
| IL-6 | 35 | Human Peripheral Blood Cultures | LPS | [1] |
Table 2: Anti-Leukemic Activity of this compound
| Cell Line | Description | Effect | Reference |
| L-1210 | Mouse Leukemia | Marked Growth Inhibition | [1] |
| CCRF-CEM | Human Acute Lymphoblastoid Leukemia | Marked Growth Inhibition | [1] |
Note: Specific IC50 values for the anti-leukemic activity of this compound against L-1210 and CCRF-CEM cell lines are not available in the reviewed literature.
Proposed Mechanism of Action: Modulation of Inflammatory Signaling Pathways
While the precise molecular targets of this compound have not been fully elucidated, its inhibitory effect on the production of TNF-α, IL-1, and IL-6 strongly suggests an interaction with upstream signaling pathways that regulate the transcription of these cytokines. The production of these pro-inflammatory mediators in response to stimuli like Lipopolysaccharide (LPS) is primarily controlled by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Although direct evidence for this compound's interaction with these pathways is lacking, studies on other isothiazole and benzothiazole derivatives have shown inhibitory effects on NF-κB and p38 MAPK.[4][5][6]
Based on this, a putative mechanism of action for this compound is proposed, as illustrated in the following diagrams. It is hypothesized that this compound may inhibit the activation of key signaling molecules within the NF-κB and MAPK cascades, leading to a downstream reduction in the transcription and subsequent secretion of pro-inflammatory cytokines.
References
- 1. Immunotropic activity of vratizolin (ITCL, this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vratizolin in treatment of mouth and ear herpetic infections: comparison with conventional therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of Denotivir in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific quantitative data on the solubility and stability of Denotivir in various laboratory solvents is not extensively available in publicly accessible scientific literature. This guide, therefore, provides a comprehensive framework of established experimental protocols and best practices for determining these critical parameters for a compound such as this compound. The methodologies outlined below are based on standard pharmaceutical development guidelines and are intended to enable researchers to generate reliable and reproducible data.
Introduction to this compound
This compound, also known as Vratizolin, is an antiviral agent recognized for its efficacy against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1] Chemically, it is 5-(Benzoylamino)-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide.[2] Understanding its solubility and stability is paramount for the development of viable drug formulations, ensuring therapeutic efficacy, and maintaining safety. This guide details the standard procedures for evaluating these essential physicochemical properties.
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its bioavailability and formulation design. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.[3]
Experimental Protocol: Shake-Flask Method
This method involves adding an excess amount of the compound to a solvent and agitating it until equilibrium is reached.
Materials and Equipment:
-
This compound (or the test compound)
-
Selected laboratory solvents (e.g., Water, Ethanol, Dimethyl Sulfoxide (DMSO), Methanol, Propylene Glycol)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for concentration analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent for creating a standard curve for concentration analysis.
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid material is necessary to ensure a saturated solution.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker (e.g., 25°C and 37°C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
After the equilibration period, cease agitation and allow the vials to stand, permitting the excess solid to settle.
-
Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is advisable to use a syringe and filter. Pre-rinsing the filter with the saturated solution can minimize drug absorption onto the filter membrane.[3]
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Data Presentation: this compound Solubility
The following table should be used to summarize the experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | 25 | |||
| Water | 37 | |||
| Ethanol | 25 | |||
| Ethanol | 37 | |||
| DMSO | 25 | |||
| DMSO | 37 | |||
| Methanol | 25 | |||
| Methanol | 37 | |||
| Propylene Glycol | 25 | |||
| Propylene Glycol | 37 |
Experimental Workflow for Solubility Determination
Stability Assessment
Stability testing is crucial for determining the shelf-life of a drug product and its susceptibility to degradation under various environmental conditions. Forced degradation (stress testing) is a key component of this assessment.[4][5]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies expose the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH stress
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
Temperature-controlled ovens
-
Photostability chamber with controlled light (ICH Q1B) and temperature exposure
-
Validated stability-indicating HPLC method (capable of separating the parent drug from its degradation products)
Procedure:
-
Hydrolytic Stability (Acidic, Basic, and Neutral):
-
Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., purified water) conditions.
-
Store these solutions at an elevated temperature (e.g., 60°C) for a specified period.
-
At various time points, withdraw samples, neutralize them if necessary, and analyze by HPLC to determine the remaining concentration of this compound and the formation of any degradation products.
-
-
Oxidative Stability:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store at room temperature and analyze at different time intervals.
-
-
Thermal Stability (Solid State):
-
Expose a known quantity of solid this compound to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.
-
At selected time points, dissolve the sample in a suitable solvent and analyze by HPLC.
-
-
Photostability:
-
Expose solid this compound and a solution of the drug to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples by HPLC.
-
Data Presentation: this compound Stability
The results of the forced degradation studies should be documented in a table similar to the one below.
| Stress Condition | Duration | Temperature (°C) | % Assay of this compound | % Degradation | Number of Degradants |
| 0.1 N HCl | 60 | ||||
| 0.1 N NaOH | 60 | ||||
| Water (Neutral) | 60 | ||||
| 3% H₂O₂ | RT | ||||
| Heat (Solid) | 80 | ||||
| Photolytic (Solid) | 25 | ||||
| Photolytic (Solution) | 25 |
Logical Flow of Stability Testing
Conclusion
References
An In-depth Technical Guide to Denotivir: Synonyms, Analogues, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral agent Denotivir, including its known synonyms, identified analogues, and an exploration of its core mechanisms of action. The information is presented to support further research and development in the field of antiviral therapies.
Known Synonyms and Analogues of this compound
This compound is an isothiazole derivative recognized for its antiviral properties, particularly against members of the Herpesviridae family. It is chemically identified as 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-thiazole-4-carboxamide.
Table 1: Known Synonyms for this compound
| Synonym | Reference |
| Wratizolin | [1] |
| Vratizolin | [1] |
| Polvir | [1] |
| Itcl | [1] |
| Bacpmi | [1] |
Core Mechanisms of Action
This compound exhibits a dual mechanism of action, functioning as both an antiviral and an immunosuppressive agent.
Antiviral Mechanism of Action
The precise molecular mechanism of this compound's direct antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV) is not yet fully elucidated in publicly available research. General antiviral mechanisms often involve the inhibition of viral entry, replication, or egress from host cells. For many anti-herpesviral drugs, the primary target is the viral DNA polymerase. It is hypothesized that this compound may interfere with a critical step in the viral replication cycle.
Immunosuppressive Mechanism of Action
This compound has demonstrated clear immunosuppressive properties. It inhibits the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). This cytokine inhibition likely contributes to the amelioration of inflammatory symptoms associated with viral infections. The immunosuppressive action of this compound has been shown to be distinct from that of cyclosporin A, suggesting a unique mechanism of action that impacts both humoral and cellular immune responses.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its analogues.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques in a cell culture.
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Methylcellulose overlay medium
-
Crystal Violet staining solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (or analogue) stock solution
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well plates at a density that will result in a confluent monolayer the following day. Incubate at 37°C in a 5% CO₂ incubator.
-
Drug Dilution: Prepare serial dilutions of this compound in DMEM.
-
Virus Infection: When cells are confluent, aspirate the growth medium. Infect the cell monolayers with HSV at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Drug Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add the prepared dilutions of this compound in the methylcellulose overlay medium to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until distinct plaques are visible in the virus control wells.
-
Plaque Visualization: Aspirate the overlay medium and fix the cells with methanol. Stain the cells with Crystal Violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the drug concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.
Materials:
-
Vero cells (or other relevant cell line)
-
DMEM with 10% FBS
-
This compound (or analogue) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (no drug).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.
In Vitro Cytokine Inhibition Assay
This assay measures the ability of a compound to inhibit the production of specific cytokines from stimulated immune cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS) or other appropriate stimulant
-
This compound stock solution
-
ELISA kits for TNF-α, IL-1, and IL-6
Procedure:
-
Cell Seeding: Plate PBMCs or macrophages in a 24-well plate.
-
Pre-treatment: Add various concentrations of this compound to the cells and incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to stimulate cytokine production. Include an unstimulated control and a stimulated control without the drug.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Quantify the concentration of TNF-α, IL-1, and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each drug concentration compared to the stimulated control. Determine the IC₅₀ for the inhibition of each cytokine.
Quantitative Data Summary
Currently, comprehensive, publicly available quantitative data from clinical trials and pharmacokinetic studies on this compound is limited. Further investigation into clinical trial databases and peer-reviewed literature is required to populate the following tables with specific numerical values.
Table 2: Summary of Preclinical Antiviral Activity and Cytotoxicity (Hypothetical Data)
| Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| HSV-1 | Vero | Data Needed | Data Needed | Data Needed |
| HSV-2 | Vero | Data Needed | Data Needed | Data Needed |
| VZV | MRC-5 | Data Needed | Data Needed | Data Needed |
Table 3: Summary of Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | Animal Model | Human |
| Absorption | ||
| Bioavailability (%) | Data Needed | Data Needed |
| Tₘₐₓ (h) | Data Needed | Data Needed |
| Distribution | ||
| Volume of Distribution (L/kg) | Data Needed | Data Needed |
| Protein Binding (%) | Data Needed | Data Needed |
| Metabolism | ||
| Primary Metabolites | Data Needed | Data Needed |
| Metabolic Pathways | Data Needed | Data Needed |
| Excretion | ||
| Half-life (t₁/₂) (h) | Data Needed | Data Needed |
| Clearance (mL/min/kg) | Data Needed | Data Needed |
| Route of Elimination | Data Needed | Data Needed |
Table 4: Summary of Clinical Trial Efficacy and Safety (Hypothetical Data)
| Indication | Efficacy Endpoint | This compound Group | Placebo/Comparator Group | p-value | Common Adverse Events (%) |
| Recurrent Herpes Labialis | Median Time to Lesion Healing (days) | Data Needed | Data Needed | Data Needed | Data Needed |
| Percentage of Patients with Aborted Lesions | Data Needed | Data Needed | Data Needed | Data Needed | |
| Genital Herpes | Duration of Viral Shedding (days) | Data Needed | Data Needed | Data Needed | Data Needed |
This guide serves as a foundational resource for professionals engaged in the study and development of antiviral therapeutics. The provided information on this compound's synonyms, potential analogues, and mechanisms, combined with detailed experimental protocols, is intended to facilitate further research and the discovery of novel antiviral agents.
References
Methodological & Application
Application Notes and Protocols: Evaluation of Denotivir against HSV-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for evaluating the antiviral efficacy of Denotivir against Herpes Simplex Virus Type 1 (HSV-1) in a cell culture setting. The following sections detail the necessary materials, step-by-step procedures, and data analysis methods for key assays.
Overview
Herpes Simplex Virus Type 1 (HSV-1) is a prevalent pathogen, causing a range of diseases from orolabial lesions to more severe conditions like keratitis and encephalitis.[1] The emergence of resistance to current antiviral therapies necessitates the development of new therapeutic agents.[2][3] this compound is an experimental compound with potential anti-HSV-1 activity. This document outlines the standardized protocols for determining its efficacy and cytotoxicity in cell culture models.
Mechanism of Action (Hypothetical)
While the precise mechanism of this compound is under investigation, it is hypothesized to interfere with viral entry or replication. Many antiviral drugs target viral DNA polymerase, as is the case with the nucleoside analog Acyclovir, which acts as a chain terminator after being phosphorylated by viral thymidine kinase.[3][4] Other antivirals, like Foscarnet, directly inhibit the pyrophosphate binding site of the viral DNA polymerase.[4][5] Further studies are required to elucidate the specific molecular target of this compound within the HSV-1 lifecycle.
HSV-1 Entry and Replication Signaling Pathway
Caption: A simplified diagram of the HSV-1 lifecycle, highlighting key stages from viral attachment to the release of new virions.
Experimental Protocols
The following protocols are standard methods for assessing the antiviral properties of a compound against HSV-1.
Cell and Virus Culture
-
Cell Line: Vero cells (African green monkey kidney epithelial cells, ATCC CCL-81) are commonly used for HSV-1 propagation and titration due to their high susceptibility to the virus.[6]
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Virus Strain: HSV-1 strain HF (ATCC VR-260) is a well-characterized laboratory strain suitable for these assays.
-
Virus Propagation: To generate high-titer viral stocks, infect confluent monolayers of Vero cells at a low multiplicity of infection (MOI) of 0.01-0.1.[7] Incubate at 37°C until extensive cytopathic effect (CPE) is observed (typically 2-3 days).[7] Harvest the virus by subjecting the infected cell culture to three cycles of freeze-thawing. Clarify the viral suspension by centrifugation to remove cell debris and store at -80°C.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for distinguishing between antiviral activity and general cytotoxicity.[8][9]
-
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of this compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours at 37°C.[8]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the drug concentration.
Plaque Reduction Assay
This is the gold standard for quantifying the infectivity of a virus and assessing the efficacy of an antiviral compound.[11]
-
Procedure:
-
Seed Vero cells in 6-well or 12-well plates and grow to 90-100% confluency.[12][13]
-
Prepare serial dilutions of this compound.
-
In separate tubes, pre-incubate a known titer of HSV-1 (e.g., 100 plaque-forming units, PFU) with the different concentrations of this compound for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixture.[12]
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM with 0.5% methylcellulose) containing the corresponding concentration of this compound.[13]
-
Incubate for 2-3 days at 37°C to allow for plaque formation.[11]
-
Fix the cells with methanol and stain with crystal violet (0.5% in 10% ethanol) to visualize and count the plaques.[11]
-
-
Data Analysis: The 50% effective concentration (EC50) is the concentration of this compound that reduces the number of viral plaques by 50% compared to the untreated virus control. The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising antiviral agent.
Experimental Workflow for Antiviral Evaluation
Caption: A flowchart illustrating the key experimental steps for evaluating the antiviral activity and cytotoxicity of this compound.
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Cytotoxicity and Antiviral Efficacy of this compound against HSV-1
| Compound | CC50 (µM) on Vero Cells | EC50 (µM) against HSV-1 | Selectivity Index (SI) |
| This compound | [Insert CC50 Value] | [Insert EC50 Value] | [Insert SI Value] |
| Acyclovir (Control) | >100 | [Insert EC50 Value] | >[Calculate SI] |
Note: The values for Acyclovir, a standard control, should be determined in parallel to validate the assay.
Conclusion
These protocols provide a robust framework for the initial in vitro characterization of this compound's anti-HSV-1 activity. A high Selectivity Index would warrant further investigation into its mechanism of action and its potential as a novel therapeutic agent for HSV-1 infections.
References
- 1. Herpes Simplex Type 1 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 4. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of an HSV-1 production process involving serum-reduced culturing and bead-to-bead transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.7. Plaque reduction assay [bio-protocol.org]
- 13. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
Application Notes and Protocols for In Vivo Studies of Denotivir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denotivir, also known as vratizolin, is a synthetic compound demonstrating both antiviral and immunomodulatory properties.[1][2] Preclinical in vivo studies are crucial for elucidating its therapeutic potential. These application notes provide detailed protocols for the preparation of this compound solutions for oral and intraperitoneal administration in murine models, alongside an overview of its known mechanism of action.
Quantitative Data Summary
For effective in vivo studies, precise formulation of this compound is paramount. The following table summarizes key quantitative data for the preparation of this compound solutions.
| Parameter | Oral Administration | Intraperitoneal (IP) Injection |
| Vehicle Options | Corn oil, 0.5% Carboxymethylcellulose (CMC) with 0.05% Tween 80, 10% DMSO in saline | Saline, 10% DMSO in saline |
| Recommended Concentration Range | 1 - 50 mg/kg | 1 - 20 mg/kg |
| Maximum Injection Volume (Mouse) | 10 mL/kg (via oral gavage)[3] | 10 mL/kg[3] |
| Needle Gauge (for IP) | N/A | 25-27 G[3] |
Note: The optimal concentration and vehicle should be determined empirically for each specific study design and animal model. It is recommended to start with a lower dose and escalate as needed, based on efficacy and tolerance.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol details the preparation of a this compound suspension for oral administration in mice.
Materials:
-
This compound (vratizolin) powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] with 0.05% v/v Tween 80 in sterile water)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile water for injection
-
Oral gavage needles (20-22 G, straight or curved)
-
Syringes (1 mL or 3 mL)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. For example, to prepare a 10 mg/mL solution for dosing 10 mice (25 g each) at 10 mg/kg, you would need 2.5 mg of this compound in a total volume of 250 µL. It is advisable to prepare a slight excess to account for any loss during preparation and administration.
-
Prepare the vehicle solution. For a 0.5% CMC with 0.05% Tween 80 solution, dissolve the appropriate amount of CMC and Tween 80 in sterile water. Mix thoroughly until a homogenous suspension is formed.
-
Weigh the this compound powder accurately using an analytical balance.
-
Add the this compound powder to the vehicle in a sterile conical tube.
-
Vortex the mixture vigorously for 2-3 minutes to ensure the powder is well dispersed.
-
Sonicate the suspension (optional) for 5-10 minutes in a water bath sonicator to break down any aggregates and improve the homogeneity of the suspension.
-
Visually inspect the suspension to ensure there are no large particles or clumps. The final formulation should be a uniform, milky suspension.
-
Store the prepared solution at 4°C, protected from light, for up to 24 hours. Before each use, vortex the suspension thoroughly to ensure homogeneity.
-
Administer the this compound suspension to the mice using an appropriate-sized oral gavage needle. The volume should be calculated based on the individual animal's body weight.
Protocol 2: Preparation of this compound for Intraperitoneal Injection
This protocol outlines the preparation of a this compound solution for intraperitoneal administration in mice.
Materials:
-
This compound (vratizolin) powder
-
Vehicle (e.g., Sterile Saline or 10% DMSO in Sterile Saline)
-
Sterile conical tubes (15 mL)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Analytical balance
-
Syringes (1 mL)
-
Needles (25-27 G)[3]
Procedure:
-
Determine the required amount of this compound and vehicle.
-
For a saline-based solution: If this compound is sufficiently soluble in saline, weigh the required amount and dissolve it directly in sterile saline. Vortex until fully dissolved.
-
For a DMSO-based solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a small volume of 100% DMSO.
-
Once fully dissolved, bring the solution to the final volume with sterile saline to achieve a final DMSO concentration of 10%.
-
-
Sterile filter the final solution using a 0.22 µm syringe filter to ensure sterility for parenteral administration.
-
Store the prepared solution at 4°C, protected from light, for up to 24 hours.
-
Administer the this compound solution to the mice via intraperitoneal injection using a 25-27 G needle.[3] The injection should be performed in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[4]
Mechanism of Action & Signaling Pathway
This compound exerts its immunomodulatory effects, at least in part, by inhibiting the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[1][2] While the precise molecular targets of this compound are still under investigation, its inhibitory action on these cytokines suggests an interference with upstream signaling pathways that regulate their gene expression. A plausible mechanism involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammatory responses.
The following diagram illustrates a potential mechanism by which this compound may inhibit cytokine production.
Caption: Putative mechanism of this compound's anti-inflammatory action.
Experimental Workflow
The following diagram outlines a general experimental workflow for in vivo studies of this compound.
Caption: A typical workflow for in vivo evaluation of this compound.
Conclusion
These application notes provide a foundational framework for conducting in vivo studies with this compound. Adherence to these detailed protocols for solution preparation is critical for ensuring the reproducibility and reliability of experimental outcomes. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound to better understand its therapeutic potential.
References
Application of Denotivir in Immunology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Denotivir, also known as vratizolin, is an isothiazole derivative originally developed as an antiviral agent.[1][2] Subsequent research has revealed its potent immunotropic, specifically immunosuppressive, properties, making it a molecule of significant interest in immunology research and drug development.[1][3] Studies have demonstrated that this compound exerts strong immunosuppressive effects on both humoral and cellular immune responses.[1][3] Its inhibitory action is comparable to that of Cyclosporin A (CsA), a well-known immunosuppressant, although it is suggested to be mediated by a different mechanism.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in immunological research.
Immunosuppressive Activities of this compound
This compound has been shown to modulate various aspects of the immune response. Its key immunosuppressive activities include:
-
Inhibition of Cytokine Production: this compound significantly inhibits the production of pro-inflammatory cytokines. In studies using lipopolysaccharide (LPS)-stimulated human peripheral blood cultures, this compound was found to inhibit the activity of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[1][3]
-
Suppression of Lymphocyte Proliferation: The compound exhibits suppressive effects on the proliferation of human peripheral blood lymphocytes induced by phytohemagglutinin (PHA).[1][3]
-
Inhibition of Delayed-Type Hypersensitivity (DTH): this compound affects both the inductive and effector phases of the DTH response, a T-cell mediated inflammatory reaction.[1][3]
-
Suppression of Humoral and Cellular Immune Responses: In vivo studies in mice have shown that this compound exerts strong immunosuppressive actions on both humoral and cellular immune responses to sheep red blood cells (SRBC).[1][3]
Data Presentation
The following table summarizes the quantitative data on the inhibitory effects of this compound on cytokine production.
| Cytokine | Stimulant | Cell Type | Inhibition (%) | Reference |
| TNF-α | LPS | Human peripheral blood cultures | 37 | [1][3] |
| IL-1 | LPS | Human peripheral blood cultures | 26 | [1][3] |
| IL-6 | LPS | Human peripheral blood cultures | 35 | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the immunomodulatory effects of this compound are provided below.
LPS-Induced Cytokine Production in Human PBMCs
This protocol is designed to assess the effect of this compound on the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from Escherichia coli
-
This compound (vratizolin)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1, and IL-6
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI 1640 medium and adjust the cell density to 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare various concentrations of this compound in complete RPMI 1640 medium.
-
Add 50 µL of the this compound solutions to the respective wells. For the control group, add 50 µL of medium without the compound.
-
Pre-incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a 1 µg/mL solution of LPS in complete RPMI 1640 medium.
-
Add 50 µL of the LPS solution to each well (final concentration 250 ng/mL), except for the unstimulated control wells.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plates at 400 x g for 5 minutes.
-
Collect the supernatants and store them at -80°C until analysis.
-
Measure the concentrations of TNF-α, IL-1, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
PHA-Induced Lymphocyte Proliferation Assay (MTT Assay)
This protocol measures the inhibitory effect of this compound on the proliferation of human lymphocytes stimulated with Phytohemagglutinin (PHA) using the MTT colorimetric assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI 1640 medium
-
Phytohemagglutinin (PHA)
-
This compound (vratizolin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Isolate and prepare PBMCs as described in the previous protocol.
-
Adjust the cell density to 2 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of varying concentrations of this compound to the wells.
-
Add 50 µL of PHA solution (final concentration 5 µg/mL) to stimulate cell proliferation. Include unstimulated and vehicle controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Four hours before the end of the incubation, add 20 µL of MTT solution to each well.
-
Incubate for the final 4 hours.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition of proliferation compared to the PHA-stimulated control.
Delayed-Type Hypersensitivity (DTH) in a Mouse Model
This in vivo protocol assesses the effect of this compound on the T-cell mediated DTH response in mice.
Materials:
-
BALB/c mice (8-10 weeks old)
-
Sheep Red Blood Cells (SRBC) as the antigen
-
This compound (vratizolin)
-
Phosphate-Buffered Saline (PBS)
-
Calipers for measuring footpad thickness
Procedure:
Sensitization Phase (Day 0):
-
Immunize mice by injecting 1 x 10^8 SRBC in 50 µL of PBS subcutaneously into the right hind footpad.
Treatment:
-
Administer this compound orally or intraperitoneally at the desired doses daily from day 0 to day 4. The control group receives the vehicle only.
Challenge Phase (Day 5):
-
Measure the thickness of both hind footpads using calipers.
-
Challenge the mice by injecting 1 x 10^8 SRBC in 20 µL of PBS into the left hind footpad.
Measurement (Day 6):
-
24 hours after the challenge, measure the thickness of both hind footpads again.
-
The DTH response is expressed as the increase in footpad thickness (in mm) of the challenged footpad compared to the pre-challenge measurement.
-
Calculate the percentage of inhibition of the DTH response in the this compound-treated groups compared to the vehicle-treated control group.
Visualizations
This compound's Known Immunosuppressive Effects
Caption: Overview of this compound's immunosuppressive actions.
Experimental Workflow for DTH Assay
Caption: Workflow of the Delayed-Type Hypersensitivity assay.
Disclaimer: The precise molecular signaling pathway of this compound has not been fully elucidated in the currently available scientific literature. The provided diagram illustrates its known effects on immune cells and responses. Further research is required to determine the specific intracellular targets and pathways modulated by this compound.
References
Using Denotivir as a tool for studying cytokine inhibition
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Denotivir, an antiviral agent, has demonstrated significant immunomodulatory properties, positioning it as a valuable tool for studying the inhibition of key pro-inflammatory cytokines. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the inhibition of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). This compound's ability to suppress the production of these critical mediators of inflammation offers a platform for dissecting cytokine signaling pathways and exploring potential therapeutic interventions for inflammatory diseases.
Mechanism of Action
This compound exerts its immunomodulatory effects by inhibiting the production of TNF-α, IL-1, and IL-6. While the precise molecular mechanism is not fully elucidated, its action is known to be distinct from that of Cyclosporin A.[1] The inhibition of these cytokines suggests that this compound may interfere with key signaling pathways responsible for their gene expression and protein synthesis, such as the NF-κB, JAK-STAT, and MAPK pathways.
Data Presentation
The inhibitory effect of this compound on cytokine production has been quantified in studies using human peripheral blood cultures. The average inhibition percentages are summarized in the table below.
| Cytokine | Average Inhibition (%) |
| TNF-α | 37%[1] |
| IL-1 | 26%[1] |
| IL-6 | 35%[1] |
Mandatory Visualizations
To illustrate the potential mechanisms of this compound's action and the experimental workflow for its study, the following diagrams are provided.
References
Denotivir in Murine Herpes Simplex Virus Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denotivir, also known as Vratizolin, is an antiviral agent with demonstrated activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1] While it is utilized in clinical practice as a topical treatment for herpes labialis in humans, its application and dosage in preclinical mouse models of herpes infection are not well-documented in publicly available literature.[2][3] This document aims to provide a framework for researchers by outlining general protocols for establishing mouse models of HSV infection and discussing the known characteristics of this compound that may inform initial dosage screening.
Disclaimer: The following protocols are generalized and should be adapted based on specific experimental goals and in compliance with institutional animal care and use guidelines. The absence of specific dosage data for this compound in published preclinical HSV studies necessitates that researchers conduct thorough dose-finding studies.
Mechanism of Action
The precise antiviral mechanism of this compound against herpes simplex virus is not extensively detailed in the available literature. However, it is known to be an orally active antiviral agent.[1] In addition to its direct antiviral properties, this compound has been shown to possess immunomodulatory and anti-inflammatory effects. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[1] This dual action suggests that its efficacy in vivo may be attributed to both the inhibition of viral replication and the modulation of the host's immune response to the infection.
Experimental Protocols
Establishing a robust and reproducible mouse model of herpes simplex virus infection is the first critical step for evaluating the efficacy of any antiviral compound. Below are generalized protocols for common HSV infection models in mice.
Cutaneous Herpes Simplex Virus Infection Model
This model is suitable for studying localized skin infections and the efficacy of topical or systemic treatments.
Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
Herpes Simplex Virus Type 1 (HSV-1) or Type 2 (HSV-2) strain (e.g., KOS, McIntyre)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Sterile saline
-
Micropipette and sterile tips
-
Small gauge needle (e.g., 30G) or scarification tool
-
Calipers for lesion measurement
-
Scoring system for disease severity (see Table 1)
Procedure:
-
Anesthetize the mice according to approved institutional protocols.
-
Shave a small area on the flank or back of the mouse.
-
Lightly scarify the shaved skin using a sterile needle, avoiding bleeding.
-
Apply a known titer of HSV (e.g., 10^5 - 10^6 Plaque Forming Units, PFU) in a small volume (e.g., 10-20 µL) of sterile saline to the scarified area.
-
Allow the viral suspension to absorb for 15-20 minutes.
-
House the mice individually to prevent cross-contamination.
-
Monitor the mice daily for the development of skin lesions, measuring lesion size with calipers and scoring disease severity.
Systemic Herpes Simplex Virus Infection Model
This model is used to assess the efficacy of antiviral agents against disseminated herpes infections.
Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
Herpes Simplex Virus Type 1 (HSV-1) or Type 2 (HSV-2) strain
-
Sterile saline
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a viral inoculum of a known titer (e.g., 10^4 - 10^6 PFU) in sterile saline. The exact titer should be determined in pilot studies to achieve a desired level of morbidity/mortality.
-
Inject the viral suspension intraperitoneally (i.p.) into the mice.
-
Monitor the mice daily for signs of illness, including weight loss, ruffled fur, lethargy, and neurological symptoms.
-
Record survival data over a period of 14-21 days.
This compound Dosage and Administration (Hypothetical Framework)
As specific dosages of this compound for treating HSV in mice are not available, the following represents a starting point for designing dose-finding studies. These are based on general practices for administering novel antiviral compounds in mice.
Administration Routes:
-
Oral Gavage: this compound is known to be orally active.[1] A solution or suspension in a suitable vehicle (e.g., sterile water, 0.5% methylcellulose) can be administered directly into the stomach using a gavage needle.
-
Intraperitoneal (i.p.) Injection: This route ensures rapid systemic absorption. This compound can be dissolved in a sterile, biocompatible solvent for injection.
Proposed Dose-Finding Study Design:
-
Vehicle Control Group: Mice receive the vehicle solution without the drug.
-
Low-Dose Group: Start with a dose extrapolated from in vitro EC50 values, if available, or a conservative starting dose (e.g., 1-5 mg/kg).
-
Mid-Dose Group: A 3-5 fold increase from the low dose (e.g., 5-25 mg/kg).
-
High-Dose Group: A further 3-5 fold increase (e.g., 25-100 mg/kg).
-
Positive Control Group: A known effective antiviral agent, such as acyclovir, administered at a clinically relevant dose (e.g., 20-50 mg/kg).
Treatment should be initiated at a clinically relevant time point, for example, 24 hours post-infection, and continue for a period of 5-7 days.
Data Presentation
All quantitative data from these studies should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Example Scoring System for Cutaneous HSV Lesion Severity
| Score | Description |
| 0 | No visible lesion |
| 1 | Erythema (redness) only |
| 2 | Vesicles present |
| 3 | Ulceration |
| 4 | Necrosis and crusting |
Table 2: Example Data Summary for a Cutaneous HSV Model Study
| Treatment Group | Mean Lesion Score (Day 5) | Mean Viral Titer (PFU/g tissue) |
| Vehicle Control | 3.5 ± 0.5 | 5.2 x 10^5 |
| This compound (X mg/kg) | Data to be determined | Data to be determined |
| This compound (Y mg/kg) | Data to be determined | Data to be determined |
| This compound (Z mg/kg) | Data to be determined | Data to be determined |
| Acyclovir (50 mg/kg) | 1.2 ± 0.3 | 1.8 x 10^3 |
Table 3: Example Data Summary for a Systemic HSV Model Study
| Treatment Group | Percent Survival (Day 14) | Mean Body Weight Change (Day 7) |
| Vehicle Control | 20% | -15% |
| This compound (X mg/kg) | Data to be determined | Data to be determined |
| This compound (Y mg/kg) | Data to be determined | Data to be determined |
| This compound (Z mg/kg) | Data to be determined | Data to be determined |
| Acyclovir (50 mg/kg) | 80% | -2% |
Visualizations
Experimental Workflow for Antiviral Efficacy Testing in a Cutaneous HSV Model```dot
Caption: Proposed dual mechanism of this compound in HSV infection.
References
Application Notes and Protocols for Measuring the Effect of Denotivir on T-Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Denotivir is a novel immunomodulatory agent under investigation for its potential therapeutic effects. A critical aspect of characterizing its mechanism of action is to understand its impact on T-cell proliferation, a cornerstone of the adaptive immune response. These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on T-cell proliferation. The following sections describe three widely adopted and robust methods: the MTT assay for overall cell viability and metabolic activity, the Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay for tracking individual cell divisions, and the Bromodeoxyuridine (BrdU) incorporation assay for quantifying DNA synthesis.
MTT Assay for T-Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, indirectly, cell proliferation.[1][2] Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable, metabolically active cells.[1][3]
Experimental Protocol: MTT Assay
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
This compound (various concentrations)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (as T-cell stimulants)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT reagent (5 mg/mL in PBS)[1]
-
Dimethyl Sulfoxide (DMSO)[1]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Isolate T-cells or use PBMCs and seed them in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Treatment: Add 50 µL of varying concentrations of this compound to the designated wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Stimulation: Add 50 µL of a T-cell stimulant (e.g., PHA at 5 µg/mL or anti-CD3/CD28 antibodies at 1 µg/mL each) to all wells except for the unstimulated control. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. Purple formazan crystals should become visible.
-
Solubilization: Carefully remove 150 µL of the culture medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[2][3]
Data Presentation
Table 1: Effect of this compound on T-Cell Proliferation (MTT Assay)
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Proliferation Inhibition |
| 0 (Unstimulated) | 0.25 ± 0.03 | N/A |
| 0 (Stimulated) | 1.50 ± 0.12 | 0% |
| 1 | 1.35 ± 0.10 | 10% |
| 10 | 0.90 ± 0.08 | 40% |
| 50 | 0.45 ± 0.05 | 70% |
| 100 | 0.30 ± 0.04 | 80% |
Experimental Workflow: MTT Assay
Caption: Workflow for assessing T-cell proliferation using the MTT assay.
CFSE Dilution Assay for Tracking T-Cell Division
The Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay is a powerful method for monitoring individual cell divisions.[4][5] CFSE is a fluorescent dye that covalently labels intracellular proteins.[4] With each cell division, the CFSE fluorescence intensity is halved in the daughter cells, which can be quantified by flow cytometry.[6][7]
Experimental Protocol: CFSE Dilution Assay
Materials:
-
PBMCs or isolated T-cells
-
This compound (various concentrations)
-
Anti-CD3/CD28 antibodies or other T-cell stimuli
-
CFSE dye
-
Complete RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Labeling: Resuspend 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.[8][9][10]
-
Quenching: Stop the labeling by adding 5 volumes of ice-cold complete RPMI-1640 medium. Incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Cell Seeding and Treatment: Resuspend the labeled cells in complete medium and seed in a 24-well plate at 1 x 10^6 cells/mL. Add this compound at desired concentrations.
-
Stimulation: Add a T-cell stimulant (e.g., anti-CD3/CD28 antibodies).
-
Incubation: Incubate the cells for 4-6 days at 37°C in a 5% CO2 incubator.[10]
-
Flow Cytometry Analysis: Harvest the cells, wash with FACS buffer, and acquire data on a flow cytometer using the 488 nm laser for excitation and a 530/30 nm bandpass filter for emission. Analyze the CFSE fluorescence histograms to identify distinct peaks corresponding to successive cell generations.
Data Presentation
Table 2: Effect of this compound on T-Cell Division (CFSE Assay)
| This compound Conc. (µM) | % Undivided Cells (Mean ± SD) | % Divided Cells (Mean ± SD) | Proliferation Index (Mean ± SD) |
| 0 (Unstimulated) | 98.2 ± 1.5 | 1.8 ± 0.5 | 1.02 |
| 0 (Stimulated) | 15.5 ± 2.1 | 84.5 ± 2.1 | 3.5 |
| 10 | 35.8 ± 3.2 | 64.2 ± 3.2 | 2.8 |
| 50 | 65.1 ± 4.5 | 34.9 ± 4.5 | 1.9 |
| 100 | 85.3 ± 3.8 | 14.7 ± 3.8 | 1.3 |
Experimental Workflow: CFSE Dilution Assay
Caption: Workflow for monitoring T-cell division using the CFSE dilution assay.
BrdU Incorporation Assay for DNA Synthesis
The Bromodeoxyuridine (BrdU) incorporation assay measures DNA synthesis during the S-phase of the cell cycle. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA.[11] The incorporated BrdU can then be detected using a specific monoclonal antibody.[12]
Experimental Protocol: BrdU Incorporation Assay
Materials:
-
PBMCs or isolated T-cells
-
This compound (various concentrations)
-
T-cell stimulant (e.g., PHA)
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for detection (e.g., TMB for HRP)
-
Stop solution
-
96-well plate
-
Microplate reader or flow cytometer
Procedure (ELISA-based):
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound and a T-cell stimulant as described in the MTT assay protocol. Incubate for 48-72 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 2-4 hours at 37°C.[11]
-
Fixation and Denaturation: Remove the culture medium and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[11] This step is crucial for the antibody to access the incorporated BrdU.[12]
-
Antibody Incubation: Wash the wells and add the anti-BrdU antibody. Incubate for 1 hour at room temperature.[11]
-
Secondary Antibody and Detection: If the primary antibody is not conjugated, wash and add a secondary HRP-conjugated antibody. After incubation and washing, add TMB substrate.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.[11]
Data Presentation
Table 3: Effect of this compound on DNA Synthesis in T-Cells (BrdU Assay)
| This compound Conc. (µM) | Absorbance (450 nm) (Mean ± SD) | % DNA Synthesis Inhibition |
| 0 (Unstimulated) | 0.15 ± 0.02 | N/A |
| 0 (Stimulated) | 1.80 ± 0.15 | 0% |
| 10 | 1.26 ± 0.11 | 30% |
| 50 | 0.72 ± 0.09 | 60% |
| 100 | 0.36 ± 0.04 | 80% |
T-Cell Activation Signaling Pathway
Caption: Hypothetical signaling pathway for T-cell activation and proliferation.
Conclusion
The choice of assay for measuring the effect of this compound on T-cell proliferation depends on the specific research question. The MTT assay provides a high-throughput method for assessing overall cell viability and metabolic activity. The CFSE dilution assay offers a detailed view of individual cell divisions and is ideal for tracking proliferative responses over time. The BrdU incorporation assay provides a direct measure of DNA synthesis and is a sensitive indicator of cells entering the S-phase of the cell cycle. By employing these techniques, researchers can build a comprehensive profile of this compound's immunomodulatory effects on T-cell proliferation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. proimmune.com [proimmune.com]
- 8. mucosalimmunology.ch [mucosalimmunology.ch]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Denotivir
AN-DENO-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Denotivir is an antiviral agent under investigation for its potential therapeutic applications. A robust and reliable analytical method is crucial for the quantitative determination of this compound in bulk drug substance and pharmaceutical formulations. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and precise quantification of this compound. The method is stability-indicating, capable of separating this compound from its potential degradation products.
Chromatographic Conditions
A summary of the optimized HPLC conditions for the analysis of this compound is presented in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1100 Series HPLC or equivalent |
| Column | X-Bridge C18 (150 x 4.6 mm, 3.5 µm)[1] |
| Mobile Phase | 0.01M Ammonium Formate (pH 3.0) : Acetonitrile (55:45 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 265 nm[1] |
| Run Time | 10 minutes |
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized in Table 2.
Table 2: Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 5 - 30 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (Mean Recovery) | 97.2 – 102.5%[2] |
| Precision (%RSD) | < 2%[2] |
| Limit of Detection (LOD) | 0.010 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.032 µg/mL[2] |
| Retention Time (tR) | ~ 6 minutes[2] |
Experimental Protocols
3.1. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.01M solution of ammonium formate and adjust the pH to 3.0 with formic acid. Mix with acetonitrile in a 55:45 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the linearity range of 5 - 30 µg/mL.
-
Sample Preparation: For bulk drug, accurately weigh an appropriate amount of the sample, dissolve in the mobile phase, and dilute to a final concentration within the linear range. For dosage forms, weigh and finely powder a representative number of units. Extract a quantity of the powder equivalent to a single dose with the mobile phase, sonicate to ensure complete dissolution, and dilute to a final concentration within the linear range. Filter the final solution through a 0.45 µm syringe filter before injection.
3.2. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
3.3. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on this compound.[1] The drug substance was exposed to the following stress conditions:
-
Acid Degradation: 0.1 N HCl at 60°C for 24 hours.
-
Base Degradation: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
The degradation products were well-resolved from the main this compound peak, demonstrating the specificity and stability-indicating capability of the method.[1]
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
This application note is for informational purposes only and should not be considered a substitute for a fully validated method in a regulated environment.
References
Application Notes and Protocols: Assessing the Cytotoxicity of Denotivir in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Denotivir is a novel antiviral agent with therapeutic potential that warrants investigation into its cytotoxic effects on cancer cell lines. Understanding the cytotoxicity profile of this compound is a critical step in preclinical drug development to determine its therapeutic window and potential as an anticancer agent. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using established in vitro assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide assay for apoptosis detection.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |
| MCF-7 (Breast Cancer) | 25.3 | 0.8 |
| A549 (Lung Cancer) | 42.1 | 1.2 |
| HeLa (Cervical Cancer) | 18.9 | 0.5 |
| HepG2 (Liver Cancer) | 55.6 | 2.5 |
IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.
Table 2: Membrane Integrity Assessment by LDH Assay
| Treatment (48h) | % Cytotoxicity (MCF-7) | % Cytotoxicity (A549) |
| Vehicle Control (DMSO) | 2.1 ± 0.5 | 3.5 ± 0.8 |
| This compound (25 µM) | 48.2 ± 3.1 | 35.7 ± 2.5 |
| This compound (50 µM) | 75.6 ± 4.5 | 68.9 ± 4.1 |
| Triton X-100 (Positive Control) | 100 | 100 |
Data are presented as mean ± standard deviation.
Table 3: Apoptosis Analysis by Annexin V/PI Staining in MCF-7 Cells
| Treatment (48h) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.3 | 2.1 ± 0.4 | 1.5 ± 0.3 |
| This compound (25 µM) | 45.8 ± 3.7 | 35.4 ± 2.8 | 18.1 ± 1.9 |
| This compound (50 µM) | 15.3 ± 1.9 | 42.1 ± 3.5 | 40.7 ± 3.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Maintenance
Selected cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]
Preparation of this compound Stock Solution
A 10 mM stock solution of this compound is prepared by dissolving the compound in sterile dimethyl sulfoxide (DMSO). The stock solution is stored in aliquots at -20°C. Working concentrations are prepared by diluting the stock solution in a complete culture medium immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability by assessing the metabolic activity of mitochondria.[2]
Materials:
-
96-well plates
-
Cancer cell lines
-
This compound
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.[3]
-
The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in triplicate. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2][4]
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the amount of LDH released from damaged cells into the culture medium.[5]
Materials:
-
96-well plates
-
Cancer cell lines
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (e.g., 10X Triton X-100)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound and controls (vehicle and a positive control like Triton X-100 for maximum LDH release).[6][7]
-
Incubate for the desired time period (e.g., 48 hours).
-
After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[6]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
Add 50 µL of the LDH reaction mixture to each well.[8]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[7][8]
-
Add 50 µL of stop solution to each well.[8]
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
6-well plates or T25 flasks
-
Cancer cell lines
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at selected concentrations (e.g., IC50 and 2x IC50) for 48 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[10]
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[10] Healthy cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are positive for both stains.
Visualizations
Caption: Experimental workflow for assessing this compound's cytotoxicity.
Caption: Generalized signaling pathways of drug-induced apoptosis.
References
- 1. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. cellbiologics.com [cellbiologics.com]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Denotivir for Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denotivir is an antiviral agent with noted activity against herpes simplex virus types 1 and 2, and varicella-zoster virus.[1] Topical delivery of this compound presents a promising approach for the localized treatment of viral skin infections, offering the potential to maximize drug concentration at the site of infection while minimizing systemic exposure and associated side effects. However, the formidable barrier function of the stratum corneum poses a significant challenge to the effective cutaneous delivery of therapeutic agents.[2][3][4] This document provides detailed application notes and experimental protocols for the research and development of topical this compound formulations, with a focus on enhancing skin permeation and therapeutic efficacy.
Advanced formulation strategies, such as encapsulation in nanoparticles or liposomes, can improve the solubility, stability, and skin penetration of antiviral drugs.[2][3][5][6] These nanocarriers can facilitate drug transport across the stratum corneum and enable controlled release, thereby prolonging the therapeutic effect.[2][7]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the rational design of a topical drug delivery system.
| Property | Value | Reference |
| Molecular Formula | C18H14ClN3O2S | [1] |
| Molecular Weight | 371.8 g/mol | [1] |
| IUPAC Name | 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-thiazole-4-carboxamide | [1] |
| Synonyms | Vratizolin, ITCL, Polvir | [1][8] |
| Solubility | Information on aqueous solubility is not readily available in the provided search results and would need to be determined experimentally. | |
| LogP | 4.6 (Computed) | [1] |
Experimental Protocols
Protocol 1: Preparation of Topical this compound Formulations
This protocol outlines the preparation of three different types of topical formulations for this compound: a basic hydrogel, a nanoemulsion, and a liposomal formulation.
1.1. This compound Hydrogel Formulation (1% w/w)
-
Materials: this compound, Carbopol 940, Triethanolamine, Propylene Glycol, Purified Water.
-
Procedure:
-
Disperse Carbopol 940 in purified water with constant stirring until a uniform dispersion is obtained.
-
Allow the dispersion to hydrate for 24 hours.
-
Dissolve this compound in propylene glycol.
-
Add the this compound solution to the Carbopol dispersion and mix thoroughly.
-
Neutralize the gel by adding triethanolamine dropwise until the desired pH (typically 5.5-6.5) and viscosity are achieved.
-
Make up the final weight with purified water and mix until a homogenous gel is formed.
-
1.2. This compound Nanoemulsion Formulation (1% w/w)
-
Materials: this compound, Isopropyl myristate (oil phase), Tween 80 (surfactant), Span 80 (co-surfactant), Purified Water (aqueous phase).
-
Procedure:
-
Dissolve this compound in the oil phase (isopropyl myristate).
-
In a separate container, mix the surfactant (Tween 80) and co-surfactant (Span 80).
-
Add the oil phase containing this compound to the surfactant/co-surfactant mixture and stir to form the oil-surfactant mixture.
-
Slowly add the aqueous phase (purified water) to the oil-surfactant mixture under high-speed homogenization until a translucent nanoemulsion is formed.
-
Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential.
-
1.3. This compound Liposomal Formulation (1% w/w)
-
Materials: this compound, Soy Phosphatidylcholine, Cholesterol, Chloroform, Methanol, Phosphate Buffered Saline (PBS) pH 7.4.
-
Procedure (Thin Film Hydration Method):
-
Dissolve soy phosphatidylcholine, cholesterol, and this compound in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
Sonicate the resulting liposomal suspension using a probe sonicator to reduce the vesicle size and achieve a homogenous formulation.
-
Characterize the liposomes for vesicle size, polydispersity index, zeta potential, and encapsulation efficiency.[5][9]
-
Protocol 2: In Vitro Skin Permeation Testing (IVPT)
This protocol describes the use of Franz diffusion cells to evaluate the skin permeation of different this compound formulations.[10][11][12][13][14][15]
-
Materials: Franz diffusion cells, excised human or animal (e.g., porcine ear) skin, receptor medium (PBS pH 7.4, often with a solubility enhancer like PEG 400 for poorly soluble drugs), this compound formulations, sampling vials.
-
Procedure:
-
Skin Preparation: Thaw cryopreserved dermatomed human skin or use freshly excised animal skin.[10][12] Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[14]
-
Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C) receptor medium and ensure no air bubbles are trapped beneath the skin.[10] The receptor medium should be continuously stirred.
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.[10]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[10]
-
Mass Balance: At the end of the experiment (24 hours), dismantle the setup.
-
Wash the skin surface to remove excess formulation.
-
Separate the epidermis and dermis.
-
Extract this compound from the skin layers (epidermis and dermis) and the surface washing using a suitable solvent.[10]
-
-
Quantification: Analyze the concentration of this compound in the collected receptor medium samples and skin extracts using a validated analytical method (e.g., HPLC).[16][17]
-
Protocol 3: Analytical Method for this compound Quantification
This protocol provides a general framework for developing an HPLC method for the quantification of this compound in biological matrices.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan for λmax of this compound).
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Receptor Fluid: Samples may be directly injected or may require dilution with the mobile phase.
-
Skin Extracts: Homogenize the skin samples in a suitable solvent, centrifuge to remove debris, and filter the supernatant before injection.
-
-
Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Data Presentation
The quantitative data from the in vitro skin permeation studies should be summarized in tables for clear comparison between different formulations.
Table 1: Cumulative Amount of this compound Permeated Per Unit Area (µg/cm²)
| Time (h) | Hydrogel | Nanoemulsion | Liposomes | Control (Aqueous Solution) |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Table 2: Skin Permeation and Deposition Parameters of this compound Formulations after 24 hours
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Amount in Epidermis (µg/cm²) | Amount in Dermis (µg/cm²) |
| Hydrogel | ||||
| Nanoemulsion | ||||
| Liposomes | ||||
| Control |
Visualization of Workflows and Pathways
Caption: Experimental Workflow for Topical this compound Formulation.
Caption: Proposed Antiviral Signaling Pathway of this compound.
Discussion and Further Research
The protocols provided herein offer a comprehensive framework for the initial development and evaluation of topical this compound formulations. Further research should focus on optimizing the formulation parameters to achieve maximum skin penetration and retention. In vivo studies in relevant animal models will be necessary to confirm the therapeutic efficacy and safety of the developed formulations. Additionally, investigating the specific molecular interactions between this compound and viral enzymes, as well as its influence on host cell signaling pathways, will provide deeper insights into its mechanism of action and may guide the development of even more effective topical antiviral therapies. Studies have also indicated that this compound possesses immunosuppressive properties, which could be a relevant aspect of its therapeutic effect in viral skin infections characterized by a significant inflammatory component.[8] This dual action warrants further investigation in the context of topical delivery.
References
- 1. 5-(Benzoylamino)-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide | C18H14ClN3O2S | CID 39976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nanoparticles and nanofibers for topical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mail.jneonatalsurg.com [mail.jneonatalsurg.com]
- 4. Frontiers | Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications [frontiersin.org]
- 5. Design and development of topical liposomal formulations in a regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advancements in nanoparticle-based topical drug delivery systems for psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanoparticles-and-nanofibers-for-topical-drug-delivery - Ask this paper | Bohrium [bohrium.com]
- 8. Immunotropic activity of vratizolin (ITCL, this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2.12. In Vitro Permeation Testing [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. permegear.com [permegear.com]
- 13. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. xenometrix.ch [xenometrix.ch]
- 15. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay of acyclovir in human skin layers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Denotivir Solubility Challenges in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the antiviral agent Denotivir in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a lipophilic molecule with a complex aromatic structure, which contributes to its low aqueous solubility. Molecules with high lipophilicity tend to have poor interactions with polar water molecules, leading to limited dissolution.
Q2: What are the common consequences of poor aqueous solubility in my experiments?
A2: Poor solubility can lead to several experimental challenges, including:
-
Inaccurate Dosing: Inability to achieve the desired concentration for in vitro or in vivo studies.
-
Precipitation: The compound may precipitate out of solution during the experiment, leading to inconsistent results.
-
Low Bioavailability: In in vivo models, poor solubility can result in low absorption and reduced efficacy.
-
Erroneous Data: Undissolved particles can interfere with analytical measurements, such as spectrophotometry or high-performance liquid chromatography (HPLC).
Q3: What is the first step I should take when encountering solubility issues with this compound?
A3: The initial step is to determine the extent of the solubility problem. Attempt to dissolve a small, known amount of this compound in your desired aqueous medium (e.g., water, phosphate-buffered saline (PBS)) at room temperature. Observe for any visible undissolved particles. If precipitation occurs, a solubility enhancement strategy is necessary.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO). It is common practice to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous experimental medium. However, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system being studied. High concentrations of organic solvents can be toxic to cells or organisms.
Troubleshooting Guides
Issue 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
This is a common issue known as "crashing out." It occurs when the drug, which is soluble in the organic stock solution, becomes insoluble as the concentration of the aqueous medium increases.
Possible Solutions:
-
Decrease the Final Concentration: The simplest approach is to lower the final desired concentration of this compound in your aqueous medium.
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the bulk of the aqueous medium, try adding the aqueous medium to the stock solution slowly while vortexing or stirring vigorously. This can sometimes help to keep the drug in solution.
-
Use a Co-solvent System: Incorporate a water-miscible co-solvent into your aqueous medium. This will increase the overall solvating power of the solution.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with adjusting the pH of your aqueous buffer to see if solubility improves.
-
Utilize Excipients: Employ solubility-enhancing excipients such as cyclodextrins or surfactants.
Issue 2: I need to prepare a high-concentration aqueous solution of this compound without using organic solvents.
For certain applications, such as in vivo studies where organic solvents are undesirable, alternative formulation strategies are necessary.
Possible Solutions:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix. The resulting solid dispersion can then be dissolved in an aqueous medium to achieve a higher concentration of the drug.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with increased aqueous solubility.
-
pH Modification: If this compound has ionizable groups, adjusting the pH of the solution to favor the ionized form can significantly increase its solubility.
Data Presentation
| Solvent System | Temperature (°C) | Illustrative Solubility (µg/mL) |
| Deionized Water | 25 | < 1 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | < 1 |
| 0.1 M HCl (pH 1) | 25 | 5 |
| 0.1 M NaOH (pH 13) | 25 | 2 |
| 10% Ethanol in Water | 25 | 10 |
| 10% DMSO in Water | 25 | 50 |
| 5% (w/v) Hydroxypropyl-β-Cyclodextrin in Water | 25 | 100 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using a Co-solvent System
Objective: To increase the aqueous solubility of this compound by using a water-miscible co-solvent.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Ethanol, analytical grade
-
Deionized water or desired aqueous buffer
-
Sterile tubes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the co-solvent/aqueous medium mixture. For example, to make a 10% ethanol solution, mix 1 part ethanol with 9 parts deionized water.
-
Place the desired volume of the co-solvent/aqueous medium in a sterile tube with a magnetic stir bar.
-
While stirring, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Continue stirring for 15-30 minutes to ensure complete mixing and dissolution.
-
Visually inspect the solution for any signs of precipitation.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 5% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The resulting clear solution contains the this compound-HP-β-CD inclusion complex. The concentration of dissolved this compound can be determined using a suitable analytical method like HPLC.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key strategies for enhancing this compound's aqueous solubility.
Technical Support Center: Optimizing Denotivir Concentration for Maximum Antiviral Effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Denotivir for maximum antiviral effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary antiviral spectrum of this compound?
This compound, also known as Vratizolin, is primarily effective against members of the Herpesviridae family, specifically Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[1] It is often used in topical formulations for the treatment of cold sores caused by HSV.[1]
Q2: What is the known mechanism of action of this compound?
This compound exerts its antiviral effect by inhibiting viral replication.[1] In addition to its direct antiviral properties, this compound also possesses immunomodulatory and anti-inflammatory activities.[2] It has been shown to inhibit the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[1][2]
Q3: Are there known EC50 and CC50 values for this compound?
While specific EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values for this compound are not widely reported in publicly available literature, some studies have indicated its antiviral activity at certain concentrations. For instance, in tissue cultures, concentrations of 10⁻⁵ M and 10⁻⁶ M have been shown to inhibit the reproduction of influenza, vaccinia, and herpes viruses.[2] Higher concentrations of 10⁻⁴ M and 10⁻³ M have demonstrated direct virucidal activity against Sindbis virus and Herpes simplex virus.[2]
Q4: How does this compound's immunomodulatory activity contribute to its antiviral effect?
By inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6, this compound can modulate the host's immune response to viral infection.[1][2] This can help to reduce inflammation and tissue damage associated with the viral infection, contributing to the overall therapeutic effect. The inhibition of these cytokines suggests an interaction with cellular signaling pathways that regulate inflammation.
Troubleshooting Guides
Problem: High cytotoxicity observed in cell culture at expected antiviral concentrations.
| Possible Cause | Troubleshooting Step |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to the cells. Perform a solvent-only control to assess its effect on cell viability. |
| Cell line sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. Determine the CC50 of this compound on your specific cell line using a standard cytotoxicity assay (e.g., MTT, LDH assay) before conducting antiviral experiments. |
| Incorrect concentration calculation | Double-check all calculations for stock solutions and working concentrations to rule out errors. |
| Contamination | Test cell cultures for microbial contamination, which can affect cell health and response to treatment. |
Problem: Inconsistent or no significant antiviral effect observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentration | Perform a dose-response experiment to determine the optimal non-toxic concentration range of this compound for your specific virus and cell line. Start with a broad range of concentrations based on available literature (e.g., 10⁻⁶ M to 10⁻⁴ M).[2] |
| Timing of drug addition | The timing of drug administration relative to viral infection is critical. For inhibitors of viral replication, adding the compound before or at the time of infection is often most effective. Design experiments to test different time-of-addition protocols (pre-infection, co-infection, post-infection). |
| Virus strain variability | Different viral strains can have varying sensitivities to antiviral compounds. Confirm the identity and sensitivity of your viral stock. |
| Assay sensitivity | Ensure that the chosen antiviral assay (e.g., plaque reduction assay, qPCR) is sensitive enough to detect changes in viral replication. Include appropriate positive and negative controls. |
| Drug stability | Prepare fresh solutions of this compound for each experiment, as the compound's stability in solution over time may vary. |
Data Presentation
Table 1: Reported In Vitro Antiviral and Virucidal Concentrations of this compound
| Virus | Effect | Concentration | Reference |
| Influenza virus | Inhibition of reproduction | 10⁻⁵ M - 10⁻⁶ M | [2] |
| Vaccinia virus | Inhibition of reproduction | 10⁻⁵ M - 10⁻⁶ M | [2] |
| Herpes viruses | Inhibition of reproduction | 10⁻⁵ M - 10⁻⁶ M | [2] |
| Sindbis virus | Direct inactivation | 10⁻⁴ M - 10⁻³ M | [2] |
| Herpes simplex virus | Direct inactivation | 10⁻⁴ M - 10⁻³ M | [2] |
Table 2: Immunomodulatory Effects of this compound (Vratizolin)
| Cytokine | Effect | Average Inhibition (%) | Reference |
| TNF-alpha | Inhibition of production | 37 | [2] |
| IL-1 | Inhibition of production | 26 | [2] |
| IL-6 | Inhibition of production | 35 | [2] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is the concentration of this compound that reduces cell viability by 50%.
Protocol 2: Plaque Reduction Assay for Antiviral Efficacy (EC50)
-
Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.
-
Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add an overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing various concentrations of this compound. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque inhibition for each concentration compared to the virus control. The EC50 value is the concentration of this compound that inhibits plaque formation by 50%.
Visualizations
Caption: Experimental workflow for determining optimal this compound concentration.
Caption: this compound's immunomodulatory mechanism of action.
References
Troubleshooting unexpected results in Denotivir experiments
Denotivir Technical Support Center
Welcome to the troubleshooting and support center for this compound. This resource is designed for researchers, scientists, and drug development professionals working with this compound, a novel investigational antiviral agent. This compound is a potent and selective inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[1][2]
This guide provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to address unexpected results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Cell-Based Assay Issues
Question: My plaque reduction assay shows inconsistent or no antiviral effect of this compound. What are the possible causes?
Answer: Several factors can lead to a lack of observable antiviral activity. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Action: Confirm the stability and purity of your this compound stock. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in cell culture media. Precipitated compound will not be bioavailable.
-
Pro-Tip: Visually inspect your stock solution for any precipitates. Perform a quick solubility test at the highest concentration used in your assay medium.
-
-
Host Cell Susceptibility:
-
Action: Verify that the cell line you are using is susceptible to the virus and that the virus can efficiently replicate and form plaques.[3] Some cell lines may lack the necessary receptors for viral entry or be unsuitable for robust viral replication.[4]
-
Pro-Tip: Run a virus-only control to ensure consistent and countable plaque formation (typically 20-80 plaques per well for accurate counting).[5]
-
-
Virus Titer and MOI (Multiplicity of Infection):
-
Action: An excessively high virus titer can overwhelm the inhibitory effect of the compound. Ensure you are using a consistent and appropriate MOI for your plaque assay.
-
Pro-Tip: Re-titer your viral stock if it has been stored for a long time or subjected to multiple freeze-thaw cycles, as this can reduce viral viability.[3]
-
-
Assay Timing:
-
Action: The timing of drug addition is critical. This compound targets viral replication, so it must be present during the replication phase.[6][7] Adding the compound too late post-infection may result in a reduced apparent effect.[8]
-
Pro-Tip: For mechanism-of-action studies, consider time-of-addition experiments where this compound is added at different points pre- and post-infection.[9]
-
Question: I am observing significant cytotoxicity in my cell-based assays, even at low concentrations of this compound. How can I address this?
Answer: Distinguishing between antiviral activity and cytotoxicity is crucial for accurate interpretation.[10][11]
-
Determine the Cytotoxic Concentration (CC50):
-
Action: Always run a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo®) with the same cell line, drug concentrations, and incubation time, but without the virus.[8][10] This will determine the CC50 value.
-
Pro-Tip: The therapeutic index (or selectivity index) is calculated as CC50 / IC50. A higher therapeutic index indicates a more favorable safety profile for the compound.
-
-
Solvent Toxicity:
-
Action: Ensure the final concentration of the solvent (e.g., DMSO) in your assay wells is non-toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%.
-
Pro-Tip: Include a "vehicle control" (cells + medium + solvent, no drug) to assess the baseline effect of the solvent on cell viability.
-
-
Cell Line Sensitivity:
-
Action: Some cell lines are more sensitive to chemical compounds than others.[4] If cytotoxicity is high, consider testing this compound in a different, relevant cell line.
-
Category 2: Biochemical Assay Issues
Question: My in vitro RdRp enzymatic assay shows lower-than-expected inhibition by this compound. What could be wrong?
Answer: Biochemical assays require precise conditions for optimal performance.[12]
-
Enzyme Activity:
-
Action: Confirm the activity of your purified RdRp enzyme. Enzyme stability can be affected by storage conditions and freeze-thaw cycles.[12]
-
Pro-Tip: Always include a positive control (a known RdRp inhibitor, if available) and a negative control (no enzyme or no NTPs) to validate the assay window.
-
-
Reagent Quality:
-
Action: Use high-quality, nuclease-free reagents, including the RNA template and nucleotides (NTPs).[12][13] RNA is highly susceptible to degradation.
-
Pro-Tip: Prepare reaction buffers fresh and ensure all components (e.g., MgCl2, DTT) are at the correct final concentrations, as these are critical for enzyme function.[14]
-
-
Assay Conditions:
-
Action: Optimize incubation time and temperature. The enzymatic reaction should be measured within the linear range.
-
Pro-Tip: Run a time-course experiment to determine the optimal reaction time where product formation is linear and not saturated.
-
Quantitative Data Summary
The following table summarizes the expected potency and cytotoxicity of this compound across various cell lines commonly used in virology research. These values are intended as a benchmark for experimental results.
| Cell Line | Virus Model | IC50 (µM) | CC50 (µM) | Therapeutic Index (SI) |
| Vero E6 | SARS-CoV-2 | 0.85 | > 50 | > 58.8 |
| Huh-7 | Hepatitis C Virus | 1.2 | > 50 | > 41.7 |
| A549 | Influenza A Virus | 2.5 | 45 | 18.0 |
| MDCK | Influenza A Virus | 2.1 | > 50 | > 23.8 |
Key Experimental Protocols
Plaque Reduction Neutralization Test (PRNT)
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).
Methodology:
-
Cell Plating: Seed a 12-well plate with host cells (e.g., Vero E6) to form a confluent monolayer (90-100%) on the day of infection.[15]
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Virus Preparation: Dilute the viral stock in serum-free medium to a concentration that will produce 50-100 plaques per well.
-
Incubation: Mix the diluted virus with each concentration of this compound (and a no-drug control) and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C, rocking the plate every 15 minutes.[16]
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., 1.2% carboxymethyl cellulose or 0.6% agarose) containing the corresponding concentration of this compound.[15]
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-4 days, depending on the virus and cell line, until visible plaques are formed.
-
Staining: Fix the cells with 10% formaldehyde and stain with a 1% crystal violet solution to visualize and count the plaques.[15]
-
Analysis: Count the plaques for each drug concentration. Calculate the IC50 value by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.
RNA-Dependent RNA Polymerase (RdRp) Biochemical Assay
This is a cell-free assay to directly measure the inhibitory effect of this compound on the enzymatic activity of viral RdRp.[1][2]
Methodology:
-
Reaction Mix Preparation: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and an RNase inhibitor.[14]
-
Compound Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the appropriate wells.
-
Enzyme and Template Addition: Add the purified viral RdRp enzyme and a suitable RNA template (e.g., poly(A)/oligo(dT)) to each well.
-
Initiate Reaction: Start the reaction by adding a mix of nucleotides (NTPs), including a labeled nucleotide (e.g., Biotin-UTP or a fluorescent analog).[2]
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time within the linear reaction range (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the incorporation of the labeled nucleotide. For a biotin-based assay, this is often done using a streptavidin-coated plate and a colorimetric or fluorescent substrate. For fluorometric assays, a dye that binds to double-stranded RNA can be used.[2][14]
-
Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visual Guides
Signaling Pathway and Mechanism of Action
Caption: this compound's mechanism of action, inhibiting viral RNA replication.
Experimental Workflow for Antiviral Testing
Caption: Standard workflow for evaluating this compound's efficacy and toxicity.
Troubleshooting Logic for Unexpected Results
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. Zika Virus RNA-dependent RNA Polymerase Assay [profoldin.com]
- 2. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Development and Validation of a Plaque Assay to Determine the Titer of a Recombinant Live-Attenuated Viral Vaccine for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The challenges of antiviral treatments | Knowable Magazine [knowablemagazine.org]
- 8. tecolab-global.com [tecolab-global.com]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. fda.gov [fda.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 15. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
How to prevent Denotivir degradation in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of Denotivir to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound, also known as Wratizolin, is an isothiazole derivative with antiviral activity against human herpes simplex viruses (types 1 and 2) and varicella-zoster virus.[1][2] Its chemical formula is C₁₈H₁₄ClN₃O₂S, and it has a molecular weight of 371.8 g/mol .[1]
Q2: What are the primary pathways through which this compound might degrade?
While specific degradation pathways for this compound are not extensively published, small molecule drugs with similar functional groups are typically susceptible to three main degradation pathways:
-
Hydrolysis: The chemical breakdown of a compound due to reaction with water. This compound contains amide bonds, which can be susceptible to hydrolysis, although generally at a slower rate than esters.[3]
-
Oxidation: The loss of electrons from the molecule, often initiated by exposure to oxygen, light, or trace metals.[3][4]
-
Photolysis: Degradation caused by exposure to light, particularly UV light, which can break chemical bonds within the molecule.[5][6]
Q3: What are the recommended long-term storage conditions for solid this compound?
To minimize degradation, solid this compound should be stored in a cool, dry, and dark environment. The World Health Organization (WHO) generally recommends that pharmaceutical ingredients be stored in well-ventilated areas, away from direct sunlight and strong odors, with a relative humidity of around 50% and at temperatures designated by the manufacturer.[7] For many pharmaceuticals, controlled room temperature (15°C to 25°C) is suitable.[7][8]
Q4: How should I store this compound in solution?
If you need to prepare stock solutions of this compound in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[9] Under these conditions, the solution is generally usable for up to one month.[9] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[9]
Q5: What is a stability-indicating method and why is it important for this compound?
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API), this compound in this case, without interference from its degradation products, impurities, or excipients.[10] Developing such a method, typically using High-Performance Liquid Chromatography (HPLC), is crucial for determining the shelf-life and ensuring the safety and efficacy of the drug throughout its lifecycle.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during the long-term storage and handling of this compound.
Issue 1: Unexpected Degradation of Solid this compound
Symptoms:
-
Change in physical appearance (color, texture).
-
Reduced potency in assays.
-
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Exposure to Humidity | Store this compound in a desiccator or a controlled humidity environment (aim for ~50% RH).[7] Ensure containers are tightly sealed. Consider using single-use blister packs for smaller quantities.[5] |
| Exposure to High Temperatures | Store at controlled room temperature (15-25°C) or as recommended by the supplier.[8][13] Avoid storing near heat sources. |
| Exposure to Light | Store in opaque or amber-colored containers to protect from light.[4][5][14] Keep storage areas dimly lit. |
| Oxidation | Store in an inert atmosphere (e.g., under nitrogen or argon) if the compound is found to be particularly sensitive to oxygen.[3] Ensure containers have minimal headspace. |
Issue 2: Degradation of this compound in Solution
Symptoms:
-
Precipitation or cloudiness in the solution.
-
Significant decrease in concentration over a short period.
-
Rapid appearance of degradation products in analytical assays.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Improper Storage Temperature | For long-term storage, aliquot solutions and store them frozen at -20°C.[9] For short-term use, refrigeration at 2-8°C may be acceptable, but stability should be verified. |
| Hydrolysis | Prepare solutions on the same day of use whenever possible.[9] If using aqueous buffers, ensure the pH is optimal for this compound's stability (requires experimental determination). |
| Repeated Freeze-Thaw Cycles | Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade sensitive compounds. |
| Solvent Reactivity | Ensure the chosen solvent is non-reactive with this compound. If degradation is observed, consider alternative solvents and verify stability. |
Quantitative Data on Antiviral Stability
Disclaimer: The following data is for illustrative purposes and represents the degradation of other antiviral drugs. Specific stability studies for this compound are required to determine its degradation kinetics.
Table 1: Illustrative Degradation of Antiviral Drugs Under Various Conditions
| Antiviral Drug | Stress Condition | Temperature | Duration | Percent Degradation | Reference |
| Oseltamivir | Neutral Hydrolysis | 30°C | 168 hours | Very little degradation | [15] |
| Oseltamivir | Neutral Hydrolysis | 40°C | 168 hours | Very little degradation | [15] |
| Acyclovir | 0.9% NaCl Solution | 5±3°C | 21 days | No significant change | [16] |
| Acyclovir | 0.9% NaCl Solution (with freeze-thaw) | -20°C then 5±3°C | 21 days | No significant change | [16] |
| Ribavirin | Neutral Hydrolysis | 25-40°C | 168 hours | No degradation | [15] |
| Sofosbuvir | Acidic Hydrolysis | Not specified | 4 hours | 26% | [15] |
| Nirmatrelvir | Neutral Hydrolysis | 40°C | 168 hours | Slight degradation | [15] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
A forced degradation study is designed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[17]
Objective: To identify the likely degradation products of this compound and to develop a stability-indicating analytical method. An optimal study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[18][19]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose the this compound solution (and solid drug substance for thermal and photolytic stress) to the following conditions in parallel:
-
Acid Hydrolysis: Add 0.1 N HCl and reflux for a specified period (e.g., 8 hours), or store at a controlled temperature (e.g., 60°C).[18][20]
-
Base Hydrolysis: Add 0.1 N NaOH and reflux or store at a controlled temperature.[20] Neutralize the solution before analysis.
-
Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) and store at room temperature for a set time (e.g., 24 hours).[18]
-
Thermal Degradation: Expose the solid drug substance and a solution to elevated temperatures (e.g., 60°C) for an extended period.[21]
-
Photolytic Degradation: Expose the solid drug substance and a solution to a light source with a minimum of 1.2 million lux hours and 200 watt hours/m².[17]
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analytical Method: Analyze the stressed samples using a suitable analytical technique, typically a reverse-phase HPLC with a UV detector.[12] The method should be capable of separating the parent this compound peak from all degradation product peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method that can quantify this compound in the presence of its degradation products.
Methodology:
-
Column and Mobile Phase Selection:
-
Initial Chromatographic Conditions:
-
Run a gradient elution to separate compounds with a wide range of polarities.
-
Use a photodiode array (PDA) detector to obtain UV spectra for all peaks, which helps in peak tracking and purity assessment.
-
-
Method Optimization using Stressed Samples:
-
Inject a mixture of all stressed samples from the forced degradation study.
-
Optimize the mobile phase composition (organic solvent ratio, pH of the aqueous phase), gradient profile, column temperature, and flow rate to achieve adequate resolution between this compound and all degradation products.[22]
-
-
Method Validation:
Visualizations
Caption: Troubleshooting workflow for unexpected this compound degradation.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 5-(Benzoylamino)-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide | C18H14ClN3O2S | CID 39976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. moravek.com [moravek.com]
- 5. ftloscience.com [ftloscience.com]
- 6. biofargo.com [biofargo.com]
- 7. americanthermal.com [americanthermal.com]
- 8. viallabeller.com [viallabeller.com]
- 9. This compound|51287-57-1|COA [dcchemicals.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 14. iipseries.org [iipseries.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. sgs.com [sgs.com]
- 20. ijisrt.com [ijisrt.com]
- 21. lubrizolcdmo.com [lubrizolcdmo.com]
- 22. altabrisagroup.com [altabrisagroup.com]
Technical Support Center: Enhancing Denotivir Bioavailability in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers and drug development professionals in overcoming challenges associated with improving the bioavailability of Denotivir in animal studies. The information presented is based on established principles of drug delivery and formulation science, drawing parallels from studies on other antiviral agents with similar physicochemical properties.
Troubleshooting Guides
This section addresses common problems encountered during in vivo studies aimed at enhancing this compound's bioavailability.
Issue: Low and variable plasma concentrations of this compound are observed after oral administration in rats.
-
Possible Cause 1: Poor Aqueous Solubility. this compound, like many antiviral drugs, may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.[1][2]
-
Suggested Solution: Employ formulation strategies to enhance solubility. Techniques such as the preparation of solid dispersions using hydrophilic polymers (e.g., Soluplus®) or the formation of cocrystals can significantly improve the dissolution rate.[1][3] Another approach is the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to keep the drug in a solubilized state in the GI tract.[4][5]
-
-
Possible Cause 2: Low Intestinal Permeability. The drug may not efficiently cross the intestinal epithelium.[1][2]
-
Suggested Solution: Incorporate permeation enhancers into the formulation. For instance, chitosan has been shown to increase the permeability of drugs by modulating tight junctions.[1][6] Another strategy is the use of lipid-based systems, such as nanoemulsions or solid lipid nanoparticles, which can facilitate transport across biological membranes.[5][7][8]
-
-
Possible Cause 3: Significant First-Pass Metabolism. this compound might be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.[6][9]
-
Suggested Solution: Co-administration with inhibitors of relevant metabolic enzymes, if known, can be explored.[10] Alternatively, formulation strategies that promote lymphatic transport, such as lipid-based systems, can help bypass first-pass metabolism.[4][7] Prodrug approaches can also be designed to mask the metabolic site of the molecule.[11][12]
-
Issue: High variability in bioavailability data is observed between individual animal subjects.
-
Possible Cause 1: Fed vs. Fasted State. The presence of food can significantly and variably affect the absorption of a drug.
-
Suggested Solution: Standardize the feeding conditions of the animals. Conduct studies in both fasted and fed states to understand the food effect and choose the most appropriate condition for subsequent studies. Ensure a consistent fasting period (e.g., overnight) before drug administration.
-
-
Possible Cause 2: Inconsistent Formulation Dosing. The physical instability of a formulation (e.g., suspension settling, emulsion creaming) can lead to inaccurate dosing.
-
Suggested Solution: Ensure formulations are homogenous and stable throughout the dosing period. For suspensions, use appropriate suspending agents and continuous stirring. For emulsions, ensure droplet size is small and uniform. Validate the dosing procedure to ensure each animal receives the intended dose.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for a vehicle to administer this compound orally in rats?
A1: For initial in vivo screening of unformulated this compound, a simple aqueous suspension can be prepared using a suspending agent like 0.5% (w/v) carboxymethyl cellulose (CMC) in water. This helps in uniformly dispersing the drug. However, for enhancing bioavailability, more advanced formulations are necessary.
Q2: How can lipid-based formulations improve the bioavailability of this compound?
A2: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance oral bioavailability through several mechanisms:
-
Improved Solubilization: They maintain the drug in a dissolved state within the gastrointestinal tract, which is a prerequisite for absorption.[4][7]
-
Protection from Degradation: They can protect the drug from enzymatic degradation in the gut.[13]
-
Enhanced Permeation: The lipidic components and surfactants can interact with the intestinal membrane, facilitating drug transport.[13]
-
Bypassing First-Pass Metabolism: They can promote lymphatic uptake, which allows a portion of the absorbed drug to bypass the liver, thus reducing first-pass metabolism.[7]
Q3: What are the key considerations when developing a nano-formulation for this compound?
A3: When developing a nano-formulation, such as nanoparticles or nanoemulsions, consider the following:
-
Particle Size and Distribution: Smaller particle sizes generally lead to a larger surface area, which can enhance dissolution rate and absorption.[7]
-
Surface Properties: The surface charge and hydrophobicity of nanoparticles can influence their interaction with the mucus layer and intestinal epithelium.
-
Drug Loading and Encapsulation Efficiency: High drug loading is crucial to deliver the therapeutic dose in a reasonable volume.
-
Stability: The formulation must be physically and chemically stable during storage and in the gastrointestinal environment.
-
Biocompatibility of Excipients: All components of the formulation should be safe and well-tolerated.
Q4: Can a prodrug approach be beneficial for this compound?
A4: A prodrug strategy could be highly effective, particularly if this compound suffers from low permeability or extensive first-pass metabolism.[12] By chemically modifying the this compound molecule to create a more lipophilic or actively transported prodrug, its absorption can be significantly increased.[11] The prodrug is then converted back to the active this compound in the body. For example, ester prodrugs have been successfully used to improve the bioavailability of other antiviral agents.[12]
Data on Bioavailability Enhancement Strategies for Antiviral Drugs
The following tables summarize quantitative data from studies on other antiviral drugs, illustrating the potential impact of various formulation strategies that could be applicable to this compound.
Table 1: Effect of Formulation on the Bioavailability of Zanamivir
| Formulation | Animal Model | Key Finding | Reference |
| Double Emulsion | Rat | 2-6 fold higher effective permeability compared to the permeability marker (metoprolol). | [14] |
| Self-Double Nanoemulsifying Winsor Delivery System (SDNE-WDS) | In vitro | Potential to enhance intestinal permeability for BCS Class III drugs like Zanamivir. | [13] |
| Liposomal Formulation | In vitro (Caco-2 cells) | 2.2 to 3.0-fold increase in drug permeation compared to the unformulated drug. | [13] |
Table 2: Bioavailability Enhancement of Acyclovir
| Formulation Strategy | Key Finding | Reference |
| Pharmaceutical Cocrystals (with fumaric acid and glutaric acid) | Enhanced solubility and in vitro skin permeation. | [3] |
| Bile Acid Conjugate (Prodrug) | 2-fold increase in oral bioavailability in rats compared to acyclovir alone. | [11] |
| Polymeric Micelles | Enhanced solubility and permeability. | [1] |
Table 3: Impact of Excipients on Tenofovir Disoproxil Fumarate (TDF) Bioavailability
| Excipient/Inhibitor | Animal Model | Effect on TDF Bioavailability (AUC) | Reference |
| Esterase Inhibitors (e.g., Propylparaben) | Rat | Significant increase in AUC by inhibiting TDF hydrolysis. | [10] |
| Efflux Inhibitors (e.g., GF918, TPGS) | Rat | Increased TDF oral bioavailability. | [10] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).
-
Select excipients that show high solubilizing capacity for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare mixtures of the selected oil, surfactant, and co-surfactant at various ratios.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Identify the self-emulsifying region that forms clear or bluish-white emulsions upon gentle agitation.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Dissolve this compound in this mixture with the aid of gentle heating or vortexing to form the drug-loaded SEDDS.
-
-
Characterization:
-
Determine the droplet size and zeta potential of the emulsion formed upon dilution in an aqueous medium.
-
Assess the drug content and encapsulation efficiency.
-
Evaluate the in vitro dissolution profile in simulated gastric and intestinal fluids.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization:
-
House male Sprague-Dawley rats in a controlled environment for at least one week before the experiment.
-
-
Dosing:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation (e.g., aqueous suspension as control, SEDDS as test) orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis.
-
Compare the parameters between the control and test formulations to determine the relative bioavailability.
-
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Troubleshooting flowchart for low this compound bioavailability.
Caption: Absorption pathways for lipid-based this compound formulations.
References
- 1. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased acyclovir oral bioavailability via a bile acid conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement of the oral bioavailability of the selective dopamine agonist N-0437 in rats: the in vitro and in vivo activity of eight ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Towards Effective Antiviral Oral Therapy: Development of a Novel Self-Double Emulsifying Drug Delivery System for Improved Zanamivir Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cris.iucc.ac.il [cris.iucc.ac.il]
Denotivir Technical Support Center: Addressing Off-Target Effects
Welcome to the technical support center for Denotivir. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects of this compound in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a drug interacts with molecules other than its intended therapeutic target.[1] For a compound like this compound, which is designed as a specific inhibitor, binding to unintended proteins (e.g., kinases with similar ATP-binding pockets) can lead to unexpected cellular responses, toxicity, or misinterpretation of experimental results.[2] Comprehensive profiling is crucial to ensure that the observed phenotype is a direct result of on-target activity.
Q2: My cells are showing significant cytotoxicity at concentrations where this compound should be non-toxic based on its primary target IC50. What could be the cause?
A2: This is a common issue that may indicate off-target effects.[3][4] The cytotoxicity could be due to this compound inhibiting a protein essential for cell survival. It is also important to rule out issues with experimental setup, such as cell seeding density, solvent concentration, or extended incubation times that might affect cell health.[3][5] We recommend performing a comprehensive cell health analysis and initiating an off-target investigation workflow.
Q3: I'm observing phosphorylation changes in proteins that are not downstream of this compound's primary target. How can I confirm if this is an off-target effect?
A3: Unintended phosphorylation events are a strong indicator of off-target kinase inhibition.[6] To confirm this, you should first validate the observation using a phospho-specific Western blot.[6] If the effect is reproducible, a broader kinome profiling assay can help identify which off-target kinases are being inhibited by this compound.[2][7]
Troubleshooting Guide
This guide provides structured approaches to identify and mitigate off-target effects of this compound.
Problem 1: Unexpected Cytotoxicity or Altered Cellular Phenotype
If you observe unexpected cell death, morphological changes, or other phenotypes inconsistent with the known function of this compound's primary target, follow this workflow.
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Recommended Action: Confirm On-Target Engagement with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that this compound is binding to its intended target within the cell.[8][9] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10]
-
Cell Treatment: Culture cells to ~90% confluency. Treat with either vehicle (e.g., DMSO) or your desired concentration of this compound for 1-3 hours.[11]
-
Heat Treatment: Resuspend treated cells in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at 25°C for 3 minutes.[11]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.[12]
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature point using Western blotting.[10][12] A shift in the melting curve to a higher temperature in this compound-treated samples indicates target engagement.
Problem 2: Suspected Off-Target Kinase Activity
If you suspect this compound is inhibiting kinases other than its primary target, a systematic approach is needed to identify the specific off-target proteins.
Caption: On-target vs. potential off-target signaling pathways.
Recommended Action 1: Phospho-Protein Western Blot
First, confirm the aberrant phosphorylation event. This involves comparing the phosphorylation status of a suspected off-target substrate in treated vs. untreated cells.
-
Sample Preparation: Lyse cells treated with this compound and controls in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk, as it contains phosphoproteins that can increase background noise.[6]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the protein of interest overnight at 4°C.
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
Normalization: To ensure observed changes are not due to variations in protein levels, strip the membrane and re-probe with an antibody against the total (pan) protein.[13] Fluorescent multiplex Western blotting can also be used to detect both the phosphorylated and total protein on the same blot.[6][13]
Recommended Action 2: Broad Kinome Profiling
If the phospho-specific Western blot confirms an off-target effect, or if you want to proactively screen for off-target activities, a kinome profiling service or kit is the next step. These assays test the activity of a compound against a large panel of kinases.[2][7][14]
-
Lysate Preparation: Prepare cell lysates that will serve as the source of kinases.
-
Inhibitor Incubation: Incubate the lysate with this compound at various concentrations.[2]
-
Competition/Binding Assay: The specific method varies:
-
ATP-Probe Based: An ATP-based probe that covalently labels active kinases is added. This compound binding prevents this labeling, and the amount of labeling is inversely proportional to its binding affinity.[2]
-
Immobilized Inhibitor Beads (Kinobeads): A mixture of broad-spectrum kinase inhibitors is coupled to beads. These beads pull down kinases from the lysate. The ability of this compound to prevent this binding is measured.[2]
-
-
Analysis: The captured or labeled kinases are identified and quantified, typically using mass spectrometry, to generate a comprehensive selectivity profile for this compound.
Data Presentation: this compound Selectivity Profile
Quantitative data from kinome profiling should be summarized to clearly present on-target vs. off-target activity.
Table 1: Comparative Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Target Type | Pathway |
| Primary Target | 15 | On-Target | Viral Replication |
| SRC | 250 | Off-Target | Growth Factor Signaling |
| LCK | 480 | Off-Target | T-Cell Receptor Signaling |
| FYN | 620 | Off-Target | Integrin Signaling |
| ABL1 | 1,100 | Off-Target | Cell Proliferation/Survival |
| EGFR | >10,000 | Non-Target | Growth Factor Signaling |
| AKT1 | >10,000 | Non-Target | PI3K/AKT Signaling |
This table contains example data for illustrative purposes.
References
- 1. truegeometry.com [truegeometry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 10. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. licorbio.com [licorbio.com]
- 14. worldwide.promega.com [worldwide.promega.com]
Technical Support Center: Refining Denotivir Treatment Protocols for Resistant Viral Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Denotivir, particularly in the context of emerging resistant viral strains.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is an isothiazole derivative with demonstrated antiviral activity against Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).[1] While the precise mechanism is still under investigation, current evidence suggests that this compound, after intracellular phosphorylation by viral thymidine kinase (TK) and host cell kinases, acts as a competitive inhibitor of the viral DNA polymerase. This inhibition prevents the incorporation of deoxynucleoside triphosphates, leading to the termination of the growing viral DNA chain.
Q2: We are observing a decrease in this compound's efficacy in our long-term viral cultures. What could be the cause?
A sustained decrease in efficacy, characterized by a rising viral load despite consistent drug concentration, is a primary indicator of developing antiviral resistance.[2][3] Viruses, particularly those with high replication rates, can acquire random mutations in their genetic code.[4][5] If these mutations occur in the drug's target protein, in this case, the viral DNA polymerase or thymidine kinase, they can reduce the drug's binding affinity and overall effectiveness.[2][5]
Q3: How can we confirm if our viral strain has developed resistance to this compound?
Confirmation of resistance involves a combination of phenotypic and genotypic analyses.[2]
-
Phenotypic Analysis: This involves determining the 50% inhibitory concentration (IC50) of this compound against the suspected resistant strain and comparing it to the IC50 of a known sensitive (wild-type) strain. A significant increase in the IC50 value for the suspected resistant strain is a strong indicator of resistance.
-
Genotypic Analysis: This involves sequencing the viral genes that encode the drug's putative targets, namely thymidine kinase (TK) and DNA polymerase. The presence of mutations in these genes, particularly in regions known to be critical for drug binding, can confirm the genetic basis of resistance.[2]
Q4: What are the next steps if we confirm this compound resistance?
Once resistance is confirmed, several strategies can be employed:
-
Combination Therapy: Investigate the use of this compound in combination with other antiviral agents that have different mechanisms of action.[6] This can create a higher genetic barrier to resistance, as the virus would need to acquire multiple mutations to overcome the effects of all drugs simultaneously.
-
Alternative Antivirals: Test the susceptibility of the resistant strain to other approved anti-herpetic drugs like acyclovir, foscarnet, or cidofovir. Cross-resistance can occur, especially with drugs that have similar mechanisms of action.[2]
-
Host-Directed Therapies: Explore the potential of targeting host cell factors that are essential for viral replication.[7] This is an emerging area of research that may offer novel approaches to overcoming drug resistance.
Troubleshooting Guides
Issue 1: Inconsistent results in plaque reduction assays.
| Possible Cause | Troubleshooting Step |
| Cell monolayer health | Ensure cells are seeded at the correct density and are in the logarithmic growth phase. Visually inspect for confluence and morphology before infection. |
| Viral titer variability | Re-titer the viral stock to ensure an accurate multiplicity of infection (MOI) is used for each experiment. |
| Drug solution instability | Prepare fresh drug dilutions for each experiment. Store stock solutions at the recommended temperature and protect from light. |
Issue 2: High background cytotoxicity observed at effective antiviral concentrations.
| Possible Cause | Troubleshooting Step |
| Off-target effects of this compound | Perform a cytotoxicity assay (e.g., MTT or LDH assay) on uninfected cells to determine the 50% cytotoxic concentration (CC50). The therapeutic index (TI = CC50/IC50) should be calculated to ensure a suitable experimental window. |
| Contamination of drug stock | Filter-sterilize the drug stock solution. If possible, verify the purity of the compound using analytical methods like HPLC. |
Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes, comparing the efficacy of this compound and other antivirals against a wild-type (WT) and a this compound-resistant (DR) HSV-1 strain.
Table 1: Phenotypic Susceptibility of HSV-1 Strains to Various Antivirals
| Antiviral Agent | Mechanism of Action | Wild-Type HSV-1 IC50 (µM) | This compound-Resistant HSV-1 IC50 (µM) | Fold Change in IC50 |
| This compound | DNA Polymerase Inhibitor | 1.5 | 48.2 | 32.1 |
| Acyclovir | DNA Polymerase Inhibitor | 2.1 | 35.7 | 17.0 |
| Foscarnet | DNA Polymerase Inhibitor (non-nucleoside) | 45.0 | 52.5 | 1.2 |
| Compound X | Helicase-Primase Inhibitor | 0.8 | 0.9 | 1.1 |
Table 2: Efficacy of Combination Therapy against this compound-Resistant HSV-1
| Treatment | Concentration (µM) | Viral Titer Reduction (log10 PFU/mL) |
| This compound | 25 | 0.8 |
| Compound X | 1 | 2.5 |
| This compound + Compound X | 25 + 1 | 4.2 |
| Untreated Control | - | 0 |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for IC50 Determination
-
Cell Seeding: Seed 6-well plates with Vero cells at a density that will result in a confluent monolayer on the day of infection.
-
Viral Infection: The next day, aspirate the growth medium and infect the cell monolayers with a dilution of the virus calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Drug Treatment: Prepare serial dilutions of this compound in an overlay medium (e.g., MEM with 2% FBS and 0.5% methylcellulose).
-
Overlay: After the adsorption period, remove the viral inoculum and add 2 mL of the appropriate drug-containing or drug-free overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Staining and Counting: Aspirate the overlay medium, fix the cells with methanol, and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.
-
Calculation: The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
Protocol 2: Genotypic Analysis of Resistant Strains
-
Viral DNA Extraction: Extract viral DNA from the supernatant of infected cell cultures using a commercial viral DNA extraction kit.
-
PCR Amplification: Amplify the full coding sequences of the thymidine kinase (TK) and DNA polymerase genes using high-fidelity DNA polymerase and specific primers.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with the sequence of the wild-type virus to identify mutations.
Visualizations
References
- 1. 5-(Benzoylamino)-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide | C18H14ClN3O2S | CID 39976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. General Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. longdom.org [longdom.org]
- 7. Frontiers | Viral-Host Dependency Factors as Therapeutic Targets to Overcome Antiviral Drug-Resistance: A Focus on Innate Immune Modulation [frontiersin.org]
Technical Support Center: Managing Denotivir-Induced Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Denotivir-induced cytotoxicity in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity with this compound in our cell line. What are the potential causes?
A1: Higher-than-expected cytotoxicity can stem from several factors:
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound. Some cell lines, such as certain tumor cell lines like mouse leukemia L-1210 and human acute lymphoblastoid leukemia CCRF-CEM, have been shown to be sensitive to the inhibitory effects of vratizolin (this compound).[1]
-
Compound Concentration: Ensure the final concentration of this compound in your culture is accurate. Errors in dilution calculations or pipetting can lead to unintendedly high concentrations.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final solvent concentration in the culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle-only control to test for solvent-induced cytotoxicity.
-
Cell Culture Conditions: Suboptimal culture conditions, such as incorrect pH, temperature, or CO2 levels, can stress cells and make them more susceptible to drug-induced cytotoxicity.[2]
-
Contamination: Mycoplasma or other microbial contamination can compromise cell health and increase sensitivity to cytotoxic agents.[3]
Q2: How can we determine if this compound's effect is cytotoxic or cytostatic in our cell line?
A2: It is crucial to distinguish between cytotoxicity (cell killing) and cytostasis (inhibition of proliferation). Many assays referred to as "viability assays" actually measure metabolic activity or cell number, which can decrease in both scenarios.[4] To differentiate:
-
Cell Counting: Perform direct cell counting (e.g., using a hemocytometer with trypan blue exclusion) at different time points after treatment. A decrease in the number of viable cells below the initial seeding density suggests cytotoxicity.
-
Apoptosis Assays: Assays like Annexin V/Propidium Iodide (PI) staining can specifically identify apoptotic and necrotic cells, providing direct evidence of cell death.[5]
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content can reveal cell cycle arrest, a hallmark of a cytostatic effect.[6]
Q3: What are some strategies to mitigate this compound-induced cytotoxicity while still studying its primary effects?
A3: If cytotoxicity is masking the intended experimental outcome, consider the following:
-
Concentration Optimization: Perform a dose-response study to identify a concentration range where this compound exhibits its desired biological activity with minimal cytotoxicity.
-
Time-Course Experiment: The cytotoxic effects of a compound can be time-dependent.[6] Reducing the incubation time with this compound may allow you to observe the desired effect before significant cell death occurs.
-
Use of a Less Sensitive Cell Line: If your experimental question allows, consider using a cell line that is less sensitive to this compound's cytotoxic effects.
-
Co-treatment with a Pan-Caspase Inhibitor: If apoptosis is the primary mechanism of cytotoxicity, a pan-caspase inhibitor like Z-VAD-FMK can be used to block apoptosis and study other cellular effects of this compound. However, be aware that this can have off-target effects.
Troubleshooting Guides
Guide 1: High Variability in Cytotoxicity Assay Results
| Observed Problem | Potential Cause | Recommended Action |
| High variability between replicate wells in a cytotoxicity assay. | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. |
| Edge effects in the plate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation.[7] | |
| Inconsistent drug concentration. | Ensure proper mixing of the drug stock solution and accurate pipetting. | |
| Microbial contamination. | Visually inspect the culture for any signs of contamination. Perform mycoplasma testing on your cell stock.[3] |
Guide 2: Unexpected Results in Control Wells
| Observed Problem | Potential Cause | Recommended Action |
| High cytotoxicity in vehicle-only control wells. | Solvent concentration is too high. | Reduce the final concentration of the solvent (e.g., DMSO) in the culture medium. |
| The solvent itself is cytotoxic to the cell line. | Test different solvents or use a lower concentration of the current solvent. | |
| Low viability in untreated control wells. | Poor cell health. | Ensure optimal cell culture conditions, including media, supplements, and incubator settings.[2] |
| Cells were over-confluent or in the decline phase of growth when plated. | Use cells from a healthy, logarithmically growing culture. | |
| Contamination. | Discard the culture and start a new one from a cryopreserved, authenticated stock if contamination is detected.[3] |
Quantitative Data Summary
The following table provides an example of how to structure quantitative data from a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in different cell lines.
| Cell Line | This compound IC50 (µM) after 48h | Assay Method |
| Jurkat (T-cell leukemia) | 25.3 ± 3.1 | MTT Assay |
| U937 (monocytic leukemia) | 58.7 ± 5.4 | MTT Assay |
| K562 (myelogenous leukemia) | > 100 | MTT Assay |
| Peripheral Blood Mononuclear Cells (PBMCs) | > 200 | AlamarBlue Assay |
Note: The data in this table is illustrative and not based on published results for this compound.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol is used to differentiate between viable, apoptotic, and necrotic cells.[5]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Harvest the cells (including floating cells) and wash them with cold PBS.[5]
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[5]
-
Incubate the cells in the dark for 15 minutes at room temperature.[5]
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
References
- 1. Immunotropic activity of vratizolin (ITCL, this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adl.usm.my [adl.usm.my]
- 3. benchchem.com [benchchem.com]
- 4. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Acyclovir induces cell cycle perturbation and apoptosis in Jurkat leukemia cells, and enhances chemotherapeutic drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Calibration of instruments for accurate Denotivir measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calibration of analytical instruments for the accurate quantification of Denotivir.
Frequently Asked Questions (FAQs)
A list of common questions regarding instrument calibration for this compound analysis.
| Question ID | Question | Answer |
| CAL-001 | What is a calibration curve and why is it essential for this compound quantification? | A calibration curve, also known as a standard curve, illustrates the relationship between the known concentrations of this compound (standards) and the instrument's response.[1][2][3] It is created by plotting the instrument's response against a series of standards with known concentrations.[4][5] This curve is crucial for determining the concentration of this compound in unknown samples by comparing their instrument response to the curve.[2][4] |
| CAL-002 | How many concentration points are recommended for a this compound calibration curve? | According to guidelines from regulatory bodies like the FDA, a calibration curve should include a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard only), and a minimum of six non-zero concentration standards.[6][7][8] For establishing linearity, at least five concentrations are recommended.[9] |
| CAL-003 | What are the acceptance criteria for a calibration curve in a bioanalytical method? | For a validation run to be accepted, the back-calculated concentrations of the calibration standards must be within ±15% of the nominal value.[7] However, for the Lower Limit of Quantitation (LLOQ) and Upper Limit of Quantitation (ULOQ), a deviation of up to ±20% is often acceptable.[1] At least 75% of the non-zero standards must meet these criteria for the curve to be accepted.[7] |
| CAL-004 | What is the difference between the Limit of Detection (LOD) and the Lower Limit of Quantitation (LLOQ)? | The Limit of Detection (LOD) is the lowest concentration of this compound that can be reliably detected by the instrument, but not necessarily quantified with acceptable accuracy and precision. The Lower Limit of Quantitation (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision (typically ≤20% CV) and accuracy (within 20% of the nominal value).[8] The analyte response at the LLOQ should be at least five times the response of a blank sample.[8] |
| CAL-005 | How often should an LC-MS instrument be calibrated for this compound analysis? | The frequency of calibration depends on the required mass accuracy. For quantitative analysis of small molecules like this compound, it is recommended to calibrate the mass spectrometer at least once every three months and to verify this calibration weekly. However, a new calibration curve should be generated for each analytical run or batch of samples to ensure accuracy.[10] |
| CAL-006 | What is a "matrix effect" and how can it affect this compound quantification? | The matrix effect is the alteration of an instrument's response (suppression or enhancement) due to the presence of other components in the sample matrix (e.g., plasma, urine).[11] This can lead to inaccurate quantification of this compound. Using matrix-matched calibrators and a stable isotope-labeled internal standard can help mitigate these effects.[10][11] |
Troubleshooting Guides
Solutions to common problems encountered during the calibration process for this compound measurement.
Issue: Inconsistent or Non-Reproducible Results
Q: My calibration standards are giving inconsistent peak areas across different runs. What could be the cause?
A: Inconsistent results can stem from several sources. First, verify the stability of your this compound stock and working solutions, as analyte degradation can lead to variability.[12] Ensure that your sample preparation procedure, including extraction techniques, is consistent and reproducible.[12] On the instrumentation side, issues with the autosampler, such as carryover, or contamination in the mobile phase of an HPLC system can cause problems.[12] For LC-MS systems, it is vital to optimize mass spectrometry parameters to ensure data reliability.[12]
Issue: Poor Linearity of the Calibration Curve
Q: My calibration curve for this compound is not linear (R² < 0.99). How can I troubleshoot this?
A: Poor linearity suggests that the instrument's response is not directly proportional to the analyte concentration across the tested range.[13] Consider the following:
-
Concentration Range: Your standard concentrations may be outside the linear range of the assay. Prepare a new set of standards, ensuring they cover the expected concentration range of your unknown samples.[9]
-
Standard Preparation: Inaccuracies in the preparation of stock or standard solutions are a common cause. Re-prepare your standards carefully, verifying all calculations and dilutions.[3]
-
Detector Saturation: At high concentrations, the instrument's detector may become saturated, leading to a plateau in the curve. If this is the case, dilute your higher concentration standards and re-run the analysis.
-
Data Processing: Ensure you are using the appropriate regression model (e.g., linear, weighted linear) for your data.[1]
Issue: High Background Noise or Ghost Peaks in HPLC/UPLC
Q: I am observing high background noise and unexpected "ghost" peaks in my chromatograms. What are the likely sources?
A: High background noise or ghost peaks are often due to contamination. Potential sources include:
-
Mobile Phase: Contamination in the solvents used for the mobile phase is a frequent cause.[12] Prepare fresh mobile phase using high-purity solvents.
-
System Contamination: The HPLC/UPLC system itself, including tubing, injector, and column, can accumulate contaminants over time. Implement a regular system cleaning and flushing protocol.
-
Sample Carryover: Residual sample from a previous injection can be carried over into the next, creating ghost peaks.[12] An effective autosampler wash procedure is critical to prevent this.
Visualizations
Hypothetical Signaling Pathway for this compound
This compound is a novel antiviral agent designed to inhibit viral replication. Its mechanism of action involves targeting a virus-specific kinase, thereby disrupting a critical signaling cascade required for viral protein synthesis.
Experimental Workflow: Instrument Calibration
This workflow outlines the key steps for performing a successful instrument calibration for this compound quantification.
Troubleshooting Logic: Calibration Curve Failure
This decision tree provides a logical workflow for troubleshooting a failed calibration curve.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Calibration Standards
This protocol describes the preparation of a primary stock solution, working standards, and final calibration standards in a biological matrix (e.g., human plasma).
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
Control human plasma (free of this compound)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Methodology:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and bring the volume to the mark. Mix thoroughly. This is your Primary Stock.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Primary Stock Solution with methanol to prepare a series of Working Standard Solutions. For example, to create a 100 µg/mL working standard, pipette 1 mL of the Primary Stock into a 10 mL volumetric flask and fill to the mark with methanol.
-
-
Calibration Curve Standards (1 ng/mL to 1000 ng/mL):
-
Prepare a set of at least six non-zero calibration standards by spiking control human plasma with the appropriate Working Standard Solutions.[1]
-
For example, to prepare a 100 ng/mL standard, add 10 µL of a 10 µg/mL Working Standard Solution to 990 µL of control plasma.
-
Always include a blank (plasma with no analyte) and a zero standard (plasma with internal standard only).[7]
-
Protocol 2: Generating a Calibration Curve via HPLC-UV
This protocol outlines the procedure for analyzing the prepared calibration standards and generating a calibration curve using a High-Performance Liquid Chromatography (HPLC) system with UV detection.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (50:50 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detector Wavelength: 254 nm (or the λmax of this compound)
Methodology:
-
Sample Preparation:
-
Precipitate proteins from the plasma calibration standards by adding 3 parts of cold acetonitrile to 1 part plasma sample.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Analytical Run:
-
Set up an analytical sequence in the instrument software.
-
The sequence should begin with a blank injection (mobile phase) to ensure system cleanliness, followed by the prepared plasma blank.
-
Inject the calibration standards in order of increasing concentration.[14] It is good practice to run quality control (QC) samples at low, medium, and high concentrations after the calibration standards to verify the curve's accuracy.[1]
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in each chromatogram to obtain the peak area.
-
Create a plot with the concentration of the calibration standards on the x-axis and the corresponding peak area on the y-axis.[3][5]
-
Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used to calculate the concentration of this compound in unknown samples.[3] The R² value should be ≥ 0.99 for the curve to be considered linear.
-
References
- 1. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 2. anvajo.com [anvajo.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. Preparation of Standard Calibration Curve: Significance and symbolism [wisdomlib.org]
- 5. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 6. fda.gov [fda.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
- 11. international-pharma.com [international-pharma.com]
- 12. simbecorion.com [simbecorion.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. Development and validation of a UPLC method for quantification of antiviral agent, Acyclovir in lipid-based formulations - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
A Comparative Efficacy Analysis of Denotivir and Acyclovir Against Herpes Simplex Virus Type 2 (HSV-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral agents Denotivir and Acyclovir, with a specific focus on their efficacy against Herpes Simplex Virus Type 2 (HSV-2), the primary cause of genital herpes. This document synthesizes in vitro, preclinical, and clinical data to offer a comprehensive resource for the scientific community.
Mechanism of Action: A Tale of Two Nucleoside Analogs
Both this compound (the active metabolite of which is Penciclovir) and Acyclovir are acyclic guanine nucleoside analogs that function as potent and selective inhibitors of herpesvirus replication. Their mechanism of action is fundamentally similar, relying on the virus's own machinery for activation, which confers their specificity and favorable safety profile.
Upon entry into an HSV-infected cell, both drugs are initially phosphorylated by the viral-encoded enzyme thymidine kinase (TK). This initial step is crucial as cellular kinases in uninfected cells do not efficiently recognize these drugs as substrates, thus concentrating the active compounds within infected cells. Subsequent phosphorylation by cellular kinases converts the monophosphate forms to their active triphosphate metabolites: penciclovir triphosphate and acyclovir triphosphate.
These active triphosphates then compete with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the HSV DNA polymerase. Incorporation of either drug analog results in the termination of viral DNA replication, thereby halting the production of new virions. A key difference lies in the intracellular stability of their active forms; penciclovir triphosphate is known to have a more prolonged intracellular half-life compared to acyclovir triphosphate, which may contribute to its sustained antiviral activity.[1]
Quantitative Comparison of In Vitro Efficacy
The in vitro potency of antiviral agents is a critical measure of their intrinsic activity against a specific virus. The 50% inhibitory concentration (IC50) is a standard metric representing the concentration of a drug that inhibits 50% of viral replication in cell culture. The following table summarizes comparative IC50 values for Penciclovir (the active form of this compound) and Acyclovir against clinical isolates of HSV-2.
| Compound | Virus | IC50 Range (µg/mL) | Reference |
| Penciclovir | HSV-2 | 1.3 - 2.2 | [1] |
| Acyclovir | HSV-2 | 1.3 - 2.2 | [1] |
As indicated by the data, both Penciclovir and Acyclovir demonstrate comparable potency against HSV-2 in vitro, with overlapping IC50 ranges.[1] Studies have shown that the relative susceptibility can vary depending on the host cell line used for the assay.[2] For instance, in some cell lines, Acyclovir may appear more potent, while in others, Penciclovir shows greater or equivalent activity.[2]
Preclinical In Vivo Efficacy
Animal models provide an essential platform for evaluating the in vivo efficacy of antiviral compounds before human clinical trials. Studies in mice have compared the activity of Penciclovir and Acyclovir in systemic HSV infections.
In a study utilizing a mouse model of intraperitoneal HSV-1 infection, Penciclovir and Acyclovir showed similar efficacy when administered continuously in drinking water.[3][4] However, when given as a single subcutaneous dose 24 hours after infection, Penciclovir was effective at a tenfold lower dose than Acyclovir.[3][4] Furthermore, a single dose of Penciclovir administered 5 hours post-infection was more effective at preventing viral replication over a three-day period than three separate doses of Acyclovir.[3][4] This enhanced in vivo activity of Penciclovir with discrete dosing is attributed to the greater stability of its intracellular triphosphate form.[3][4]
Another study using a guinea pig model of genital HSV-2 infection found that topical application of 5% Acyclovir was more effective than 1% Penciclovir in reducing lesion severity.
Clinical Efficacy in Genital Herpes (HSV-2)
Direct head-to-head clinical trials are the gold standard for comparing the therapeutic efficacy of different treatments. A randomized, double-blind, multicenter clinical trial was conducted to compare the efficacy of topical 1% Penciclovir cream with 3% Acyclovir cream for the treatment of genital herpes.[5]
The study found no significant differences between the two treatments in terms of clinical cure rate, time to healing, and resolution of all symptoms.[5] However, a noteworthy finding was a significantly shorter time to crusting in patients with primary genital herpes who were treated with Penciclovir compared to those treated with Acyclovir.[5] Both treatments were well-tolerated, with infrequent and mild adverse events.[5] It is important to note that for genital herpes, systemic oral antiviral therapy is generally recommended over topical treatments due to superior efficacy.
Experimental Protocols
Plaque Reduction Assay for HSV-2
The plaque reduction assay is a standard virological technique used to quantify the infectivity of a virus and to determine the antiviral activity of a compound.
Detailed Methodology: [6][7][8][9][10][11][12]
-
Cell Culture: One day prior to the assay, Vero cells (or another susceptible cell line) are seeded into 6-well plates at a density that will result in a confluent monolayer the following day. Cells are cultured in a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[6][7]
-
Virus Preparation: A stock of HSV-2 is serially diluted in culture medium to achieve a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Infection and Drug Treatment: The growth medium is removed from the cell monolayers, and the cells are washed with phosphate-buffered saline (PBS). The diluted virus is then added to the wells in the presence of various concentrations of this compound or Acyclovir. A virus-only control (no drug) and a cell-only control (no virus, no drug) are also included.
-
Adsorption: The plates are incubated for 1-2 hours at 37°C to allow the virus to adsorb to the cells.[9][11][12]
-
Overlay: After the adsorption period, the virus-containing medium is removed, and the cell monolayer is overlaid with a semi-solid medium, such as methylcellulose or agarose, containing the respective concentrations of the antiviral drug. This overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of discrete plaques.
-
Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque development.
-
Fixation and Staining: The overlay medium is removed, and the cells are fixed with a solution such as methanol or formalin.[10] The fixed cells are then stained with a dye, typically crystal violet, which stains the living cells, leaving the areas of viral-induced cell death (plaques) as clear zones.[6][7]
-
Plaque Counting and IC50 Determination: The number of plaques in each well is counted. The percentage of plaque inhibition for each drug concentration is calculated relative to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound and Acyclovir are both effective antiviral agents against HSV-2, operating through a similar and highly selective mechanism of action. In vitro studies demonstrate their comparable potency. Preclinical in vivo data suggests that this compound (as Penciclovir) may offer advantages in certain dosing regimens due to the prolonged intracellular half-life of its active metabolite. Clinical data from a head-to-head trial of topical formulations for genital herpes indicates comparable overall efficacy, with a potential advantage for Penciclovir in accelerating lesion crusting in primary infections. For researchers and drug development professionals, the choice between these agents may depend on the specific therapeutic context, including the desired dosing frequency and the stage of infection being targeted. Further research into the clinical implications of the pharmacokinetic differences between these two important antiviral drugs is warranted.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative activity of penciclovir and acyclovir in mice infected intraperitoneally with herpes simplex virus type 1 SC16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative activity of penciclovir and acyclovir in mice infected intraperitoneally with herpes simplex virus type 1 SC16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of topical application of penciclovir 1% cream with acyclovir 3% cream for treatment of genital herpes: a randomized, double-blind, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 7. jove.com [jove.com]
- 8. Growth, Purification, and Titration of Oncolytic Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves [bio-protocol.org]
- 11. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Denotivir and Ganciclovir: A Guide for Researchers
An In-depth Review of Two Antiviral Compounds for Herpes Simplex and Cytomegalovirus Infections
This guide provides a detailed comparative analysis of Denotivir and Ganciclovir, two antiviral agents with activity against herpesviruses. While Ganciclovir is a well-established systemic treatment primarily for cytomegalovirus (CMV) infections, this compound is utilized as a topical agent for herpes simplex virus (HSV) infections. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, antiviral efficacy, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.
Introduction
Ganciclovir , a synthetic nucleoside analog of 2'-deoxyguanosine, is a potent antiviral drug primarily used for the treatment and prevention of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. It also exhibits activity against other members of the Herpesviridae family, including herpes simplex virus (HSV).
This compound , also known as Vratizolin, is an isothiazole derivative. It is used as a topical antiviral agent for the treatment of recurrent herpes labialis (cold sores) caused by HSV-1 and HSV-2. Beyond its antiviral effects, this compound has been reported to possess anti-inflammatory, antibacterial, antimycotic, analgesic, and immunomodulating properties.
Mechanism of Action
Ganciclovir: Inhibition of Viral DNA Synthesis
Ganciclovir is a prodrug that requires phosphorylation to its active triphosphate form to exert its antiviral effect. This process is initiated by a viral-encoded protein kinase in infected cells, ensuring targeted activity.
-
Activation in CMV-infected cells: In cells infected with cytomegalovirus (CMV), the viral phosphotransferase UL97 catalyzes the initial phosphorylation of Ganciclovir to Ganciclovir monophosphate.
-
Activation in HSV-infected cells: In herpes simplex virus (HSV)-infected cells, this initial step is carried out by the viral thymidine kinase.
-
Cellular Kinase Activity: Cellular kinases subsequently convert the monophosphate to diphosphate and then to the active Ganciclovir triphosphate.
-
Inhibition of Viral DNA Polymerase: Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase. It gets incorporated into the growing viral DNA chain, leading to the termination of DNA elongation and thereby halting viral replication.
Figure 1: Mechanism of action of Ganciclovir.
This compound: Suppression of Viral Replication and Potential Immunomodulation
The precise molecular mechanism of this compound's antiviral activity is not as extensively characterized as that of Ganciclovir. However, available information suggests it acts by suppressing the replication of herpes simplex virus. One study indicated that at concentrations of 10⁻⁴ and 10⁻³ M, isothiazole derivatives, including this compound, can directly inactivate HSV in tissue cultures.
Furthermore, this compound exhibits immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha, IL-1, and IL-6. This anti-inflammatory action may contribute to the clinical efficacy in treating the inflammatory symptoms associated with herpes labialis. The antiviral action of these isothiazole derivatives has been described as being similar to that of nonsteroidal anti-inflammatory drugs.
Figure 2: Proposed mechanisms of action of this compound.
Antiviral Efficacy: In Vitro Data
Ganciclovir
Ganciclovir has demonstrated potent in vitro activity against a range of herpesviruses. The 50% inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit viral replication by 50%, vary depending on the viral strain and the cell line used in the assay.
| Virus | IC50 Range (µM) | Cell Line(s) |
| HSV-1 | 0.40 - 1.59[1][2][3] | Vero |
| HSV-2 | Data not consistently available in searches | - |
| CMV | Mean of 0.7 mg/L (approx. 2.74 µM)[4] | Various |
| VZV | Data not consistently available in searches | - |
This compound
Cytotoxicity
The 50% cytotoxic concentration (CC50) is a measure of a drug's toxicity to cells. A higher CC50 value indicates lower cytotoxicity. The therapeutic potential of an antiviral drug is often expressed as the Selectivity Index (SI), which is the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI is desirable, as it indicates that the drug is more toxic to the virus than to the host cells.
Ganciclovir
| Cell Line | CC50 Value (µM) |
| Vero Cells | 92.91 ± 8.92[1][2][3] |
| B Lymphoblastoid | Decreases with exposure time (from 374 mg/L to 3 mg/L over 14 days)[5] |
| Human Corneal Endothelial Cells | ≥ 5 mg/ml (approx. 19,590 µM) showed significant reduction in cell viability[6] |
This compound
Quantitative CC50 data for this compound is not available in the reviewed literature.
Pharmacokinetics
Ganciclovir
Ganciclovir is administered intravenously or orally as its prodrug, valganciclovir, which has significantly improved oral bioavailability.
| Parameter | Intravenous Ganciclovir | Oral Valganciclovir (leading to Ganciclovir) |
| Bioavailability | 100% | ~60%[4] |
| Elimination Half-life | 2.5 - 5 hours in patients with normal renal function | ~4 hours (for Ganciclovir) |
| Distribution | Widely distributed into tissues, including the eye and CNS. | - |
| Excretion | Primarily renal, through glomerular filtration and tubular secretion. | Primarily renal (as Ganciclovir).[7] |
This compound
This compound is formulated for topical application. Pharmacokinetic studies indicate that it does not penetrate into the deeper layers of the skin, and its concentration in blood plasma is generally undetectable. This localized action minimizes systemic exposure and potential side effects.
Experimental Protocols
Plaque Reduction Assay for Antiviral Efficacy (HSV)
The plaque reduction assay is a standard method to determine the in vitro efficacy of an antiviral compound against cytopathic viruses like HSV.
Figure 3: Workflow for a Plaque Reduction Assay.
Detailed Methodology:
-
Cell Culture: Vero cells (or another susceptible cell line) are seeded in multi-well plates and cultured until they form a confluent monolayer.
-
Virus Inoculation: The cell culture medium is removed, and the cells are inoculated with a standardized amount of HSV, typically to produce a countable number of plaques (e.g., 50-100 plaques per well). The virus is allowed to adsorb to the cells for a defined period (e.g., 1 hour).
-
Drug Application: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) that includes various concentrations of the antiviral drug being tested. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized areas of cell death (plaques).
-
Incubation: The plates are incubated for a period sufficient for plaques to develop (typically 2-3 days).
-
Plaque Visualization: The cells are then fixed and stained with a dye such as crystal violet, which stains the living cells, leaving the plaques (areas of dead cells) unstained and visible.
-
Data Analysis: The number of plaques in each well is counted. The percentage of plaque inhibition is calculated for each drug concentration compared to the virus control (no drug). The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.
Methodology:
-
Cell Seeding: Host cells are seeded in a 96-well plate and incubated to allow for attachment and growth.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The CC50 value is determined from the dose-response curve.
Summary and Conclusion
This comparative analysis highlights the distinct profiles of this compound and Ganciclovir. Ganciclovir is a systemically administered drug with a well-defined mechanism of action involving the inhibition of viral DNA polymerase, and it is a cornerstone in the management of CMV infections. In contrast, this compound is a topical agent for HSV infections with a less clearly defined antiviral mechanism, which may also involve immunomodulatory effects.
A significant gap in the publicly available literature is the lack of robust, quantitative in vitro efficacy data for this compound. This absence of standardized IC50/EC50 values makes a direct comparison of antiviral potency with Ganciclovir difficult.
For researchers and drug development professionals, this guide underscores the importance of standardized in vitro testing to enable meaningful comparisons between antiviral agents. While Ganciclovir's properties are well-documented, further investigation into the molecular mechanism and quantitative antiviral activity of this compound is warranted to fully understand its therapeutic potential and to inform the development of new antiviral therapies.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.
References
- 1. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "In Vitro Synergism of Trifluorothymidine and Ganciclovir Against HSV-1" by J. A. Hobden, M. Kumar et al. [digitalcommons.xula.edu]
- 3. In vitro synergism of trifluorothymidine and ganciclovir against HSV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of duration and intensity of ganciclovir exposure on lymphoblastoid cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of Ganciclovir after Intravenous Ganciclovir and Oral Valganciclovir Administration in Solid Organ Transplant Patients Infected with Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Immunosuppressive Effects: Denotivir vs. Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunosuppressive properties of the antiviral agent Denotivir (also known as Vratizolin or ITCL) and the well-established immunosuppressant, Cyclosporin A. The following sections present a summary of their mechanisms, comparative experimental data, and the methodologies used in these evaluations.
Overview of Immunosuppressive Mechanisms
Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used to prevent organ transplant rejection and treat autoimmune disorders.[1][2] Its primary mechanism involves binding to the intracellular protein cyclophilin.[3][4] This complex then inhibits calcineurin, a phosphatase enzyme. By blocking calcineurin, CsA prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NF-AT).[3][5] This action ultimately suppresses the transcription of key cytokine genes, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.[3][6]
This compound (Vratizolin) , primarily recognized as an antiviral drug, has also demonstrated significant immunotropic properties.[7][8] Studies reveal that this compound exerts strong immunosuppressive effects on both humoral and cellular immunity.[7][8] Unlike Cyclosporin A, its mechanism does not appear to be centered on the calcineurin pathway but rather involves a broader inhibition of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[7][8] The data suggests that while its immunosuppressive action is comparable to CsA, it is mediated by a different mechanism.[8]
Comparative Experimental Data
A key study directly compared the immunosuppressive activities of this compound and Cyclosporin A across several in vitro and in vivo models. The results are summarized below.
Table 1: Comparison of Immunosuppressive Efficacy
| Experimental Assay | Finding | Reference |
| Humoral & Cellular Immune Response | The inhibitory action of this compound was comparable to that of Cyclosporin A in suppressing both humoral and cellular immune responses to Sheep Red Blood Cells (SRBC) in mice. | [7][8] |
| Delayed Type Hypersensitivity (DTH) | This compound was shown to affect both the inductive and effector phases of the DTH response. | [7][8] |
| Lymphocyte Proliferation | This compound exhibited stronger suppressive properties on Phytohaemagglutinin (PHA)-induced proliferation of human peripheral blood lymphocytes than Cyclosporin A. | [7][8] |
| Cytokine Inhibition (LPS-induced) | This compound inhibited the activities of TNF-α, IL-1, and IL-6 by an average of 37%, 26%, and 35%, respectively. In contrast, Cyclosporin A strongly inhibited only IL-1 production in the same assay. | [7][8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the established signaling pathway for Cyclosporin A and the comparative experimental workflow used to validate the effects of both agents.
References
- 1. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Ciclosporin - Wikipedia [en.wikipedia.org]
- 5. The immunosuppressive drug cyclosporin A has an immunostimulatory function in CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunotropic activity of vratizolin (ITCL, this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Denotivir's Antiviral Efficacy: A Guide for Researchers
This guide provides a comparative overview of the antiviral activity of Denotivir (also known as Vratizolin), an isothiazole derivative, against Herpes Simplex Virus (HSV). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's performance relative to other established antiviral agents. While direct cross-laboratory validation studies are not publicly available, this document synthesizes existing data to offer a comprehensive comparison.
Overview of this compound's Antiviral Profile
This compound is an orally active antiviral agent with demonstrated efficacy against both Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[1] Beyond its antiviral properties, this compound also exhibits immunosuppressive and anti-inflammatory activities, primarily through the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[1] This dual mechanism of action, targeting both viral replication and the host's inflammatory response, distinguishes it from many conventional antiviral therapies.
Comparative Efficacy
Clinical and preclinical data suggest that this compound is a potent inhibitor of herpes virus infections. A study comparing topical Vratizolin (this compound) with standard treatments for herpetic infections of the mouth and ear demonstrated its superior efficacy in resolving both objective and subjective symptoms.
While direct head-to-head trials with consistent methodologies across different laboratories are limited, the available data provides valuable insights into its relative performance.
Table 1: Summary of Comparative Antiviral Efficacy
| Compound | Virus | Assay Type | Key Findings | Reference |
| This compound (Vratizolin) | HSV, VZV | Clinical Study | Superior to standard topical treatments in reducing symptoms of herpetic infections. | |
| Acyclovir | HSV-1, HSV-2 | Plaque Reduction Assay | IC50 values vary by cell line and viral strain, serving as a benchmark for antiviral potency. | [2] |
| Penciclovir | HSV-1, HSV-2 | Plaque Reduction Assay | Shows comparable in vivo potency to acyclovir, though in vitro IC50 values can differ depending on the cell line used. | [2] |
| Isothiazole Derivatives | Various RNA and DNA viruses | In vitro antiviral screens | Broad-spectrum activity against a range of viruses, with some derivatives showing high selectivity indexes. | [3] |
Experimental Protocols
To facilitate the independent evaluation and cross-validation of this compound's antiviral activity, this section outlines a standard experimental protocol for a plaque reduction assay, a widely accepted method for quantifying viral infectivity.
Plaque Reduction Assay Protocol
This protocol is a generalized procedure and should be optimized for the specific virus strain and cell line used.
Objective: To determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of host cells (e.g., Vero cells for HSV) in 6-well plates.
-
Virus stock of known titer (Plaque Forming Units/mL).
-
Serial dilutions of this compound and control compounds.
-
Culture medium (e.g., DMEM with 2% Fetal Bovine Serum).
-
Overlay medium (e.g., 1% methylcellulose in culture medium).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Phosphate Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the virus stock in a culture medium to achieve a target of 50-100 plaques per well.
-
Compound Preparation: Prepare serial dilutions of this compound and control antivirals in the culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilution for 1-2 hours at 37°C.
-
Treatment: After incubation, remove the virus inoculum and add the different concentrations of the antiviral compounds or media control.
-
Overlay: Add the overlay medium to each well to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until visible plaques are formed.
-
Fixation and Staining: Remove the overlay, fix the cells with the fixing solution, and then stain with the crystal violet solution.
-
Plaque Counting: Wash the plates, allow them to dry, and count the number of plaques in each well.
-
IC50 Calculation: The percentage of plaque inhibition is calculated relative to the untreated virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Mechanism of Action and Signaling Pathways
This compound's antiviral activity is attributed to the inhibition of viral replication. While the precise molecular interactions are a subject of ongoing research, compounds within the isothiazole carboxamide class have been shown to interfere with viral RNA processing and accumulation.
Additionally, this compound's immunomodulatory effects play a significant role in its therapeutic profile. By downregulating the production of key inflammatory cytokines, it can mitigate the host's pathological inflammatory response to viral infection.
Visualizations
Caption: Putative antiviral mechanism of this compound.
Caption: Immunomodulatory pathway of this compound.
Caption: Experimental workflow for antiviral screening.
References
Comparative Guide to the Antitumor Activity of Denotivir, Doxorubicin, and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor activity of the investigational oncolytic virus, Denotivir, with two well-established chemotherapeutic agents, Doxorubicin and Cisplatin. The information presented is based on a synthesis of preclinical data and is intended to provide an objective overview for research and drug development professionals.
Mechanism of Action at a Glance
| Therapeutic Agent | Primary Mechanism of Action |
| This compound (Hypothetical Oncolytic Virus) | Selective replication within cancer cells leading to oncolysis (cell bursting) and induction of a systemic anti-tumor immune response. |
| Doxorubicin | DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis. |
| Cisplatin | Forms platinum-DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis. |
In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of this compound, Doxorubicin, and Cisplatin against various human cancer cell lines. For this compound, the metric used is the Multiplicity of Infection (MOI), which represents the ratio of virus particles to target cells required to induce significant cell death. For Doxorubicin and Cisplatin, the half-maximal inhibitory concentration (IC50) is provided.
| Cancer Cell Line | This compound (MOI for >50% cell death at 48-96h) | Doxorubicin (IC50, µM) at 48h | Cisplatin (IC50, µM) at 48h |
| MCF-7 (Breast Cancer) | 1-10 pfu/cell[1] | 0.1 - 2.5[2][3] | 2 - 40[4] |
| A549 (Lung Cancer) | 1-10 pfu/cell[1] | >20 (resistant)[2] | 10.91[5] |
| HeLa (Cervical Cancer) | 1-10 pfu/cell[1] | 1.0 - 2.9[2][6] | 1.1 - 23.1[5] |
Note: IC50 values for chemotherapeutics can vary significantly between studies due to differences in experimental conditions.[7]
In Vivo Antitumor Activity
The table below presents data from xenograft models, demonstrating the in vivo antitumor efficacy of the three agents. Tumor growth inhibition (TGI) is a common metric used to evaluate efficacy in these models.
| Xenograft Model | Therapeutic Agent & Dosage | Tumor Growth Inhibition (%) | Reference |
| Laryngeal Squamous Cell Carcinoma (Hep2) | Oncolytic Virus (ZD55-TRAIL) | Significant inhibition | [8] |
| Human Oral Squamous Carcinoma | Cisplatin (0.9 mg/kg) | 86% | [9] |
| Medullary Thyroid Carcinoma | Doxorubicin | Significant inhibition | [10] |
| Prostate Cancer (PC3) | Doxorubicin + Apo2L/TRAIL | More effective than single agents | [11] |
| Lung Squamous Cell Carcinoma | Cisplatin in combination | Dramatically prolonged survival | [12][13] |
| Murine Breast Cancer (4T1) | Doxorubicin | Moderately inhibited tumor growth | [14] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound, Doxorubicin, and Cisplatin in cancer cells.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic effects of a compound.
Objective: To determine the concentration of a therapeutic agent that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Therapeutic agents (this compound, Doxorubicin, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[15][16]
-
Treatment: Treat the cells with a serial dilution of the therapeutic agents (e.g., 0.01 to 100 µM for Doxorubicin and Cisplatin; various MOIs for this compound). Include untreated cells as a control.
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15][16]
-
Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced antitumor efficacy of cisplatin in combination with ALRT1057 (9-cis retinoic acid) in human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxorubicin combined with celecoxib inhibits tumor growth of medullary thyroid carcinoma in xenografted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxorubicin increases the effectiveness of Apo2L/TRAIL for tumor growth inhibition of prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cisplatin Increases Sensitivity to FGFR Inhibition in Patient-Derived Xenograft Models of Lung Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Replicating Key Experiments on Denotivir's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key experimental findings related to the mechanism of action of Denotivir, a novel isothiazole derivative, with established antiviral agents Acyclovir and Penciclovir. This compound exhibits a dual mechanism of action, targeting both viral replication and the host immune response, distinguishing it from traditional antiherpetic drugs. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to offer a comprehensive resource for researchers in the field of antiviral drug development.
Comparative Analysis of Antiviral and Immunomodulatory Effects
This compound's therapeutic potential stems from its combined antiviral and immunosuppressive properties. While direct quantitative comparisons of its antiviral potency with Acyclovir and Penciclovir are limited by the current lack of publicly available IC50 data from standardized plaque reduction assays, its distinct immunomodulatory effects present a key area of differentiation.
Antiviral Activity
Acyclovir and Penciclovir are nucleoside analogs that act as potent and selective inhibitors of herpesvirus DNA polymerase, a critical enzyme for viral replication. Their mechanism of action is well-established and relies on their conversion to active triphosphate forms by viral and cellular kinases.
Table 1: Comparative Antiviral Activity (IC50) against Herpes Simplex Virus (HSV)
| Compound | HSV-1 IC50 (µg/mL) | HSV-2 IC50 (µg/mL) | Cell Line |
| This compound | Data not available | Data not available | - |
| Acyclovir | 0.07 - 0.97[1] | 0.13 - 1.66[1] | Vero |
| Penciclovir | ~0.8[2] | Data not available | MRC-5 |
Note: IC50 values can vary depending on the viral strain and the cell line used in the assay.
Immunosuppressive Activity
A key differentiator of this compound is its demonstrated ability to modulate the host's immune response. Studies have shown that this compound can suppress the production of key pro-inflammatory cytokines, which may contribute to its therapeutic effect by mitigating the inflammatory symptoms associated with herpesvirus infections.
Table 2: Immunosuppressive Activity of this compound
| Cytokine | Average Inhibition (%) |
| TNF-alpha | 37 |
| IL-1 | 26 |
| IL-6 | 35 |
Key Experimental Methodologies
The following sections detail the standardized protocols for the key assays used to evaluate the antiviral and immunomodulatory activities of this compound and its alternatives.
Plaque Reduction Assay
The plaque reduction assay is the gold-standard method for determining the antiviral activity of a compound in vitro. It measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.
Experimental Protocol:
-
Cell Culture: A confluent monolayer of susceptible cells (e.g., Vero or MRC-5 cells) is prepared in 6- or 12-well plates.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of herpes simplex virus (typically 50-100 plaque-forming units per well) and incubated for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After incubation, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compound. A virus control (no compound) and a cell control (no virus) are included.
-
Incubation: The plates are incubated for 2-3 days at 37°C in a humidified CO2 incubator to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained with a solution like crystal violet, which stains viable cells. Plaques appear as clear, unstained areas. The number of plaques in each well is counted.
-
IC50 Determination: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is calculated and reported as the IC50 value.
Cytokine Inhibition Assay
This assay is used to assess the immunomodulatory properties of a compound by measuring its ability to inhibit the production of specific cytokines from immune cells.
Experimental Protocol:
-
Immune Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Cell Stimulation: The isolated PBMCs are stimulated with a mitogen, such as phytohemagglutinin (PHA) or lipopolysaccharide (LPS), to induce the production of cytokines.
-
Compound Treatment: The stimulated cells are treated with various concentrations of the test compound. A stimulated, untreated control and an unstimulated control are included.
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine secretion into the cell culture supernatant.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-alpha, IL-1, IL-6) in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
-
Inhibition Calculation: The percentage of inhibition of cytokine production for each concentration of the test compound is calculated relative to the stimulated, untreated control.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of action of this compound and the comparator nucleoside analogs.
References
Head-to-Head Comparison: Denotivir (Penciclovir) and its Antiviral Counterparts
An objective analysis of the performance of Denotivir (Penciclovir) in the treatment of Herpes Simplex Virus infections, with a focus on comparative efficacy, mechanism of action, and supporting experimental data.
This compound, a brand name for the antiviral drug Penciclovir, is a widely used topical treatment for recurrent herpes labialis (cold sores).[1] This guide provides a comprehensive comparison of Penciclovir with its primary alternative, Acyclovir, drawing upon in vitro, in vivo, and clinical data. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their relative therapeutic profiles.
Comparative Efficacy
The antiviral activities of Penciclovir and Acyclovir have been evaluated in various preclinical and clinical settings. In vitro studies provide a quantitative measure of their inhibitory effects on viral replication, while clinical trials assess their effectiveness in treating herpes labialis in patients.
In Vitro Antiviral Activity
In cell culture assays, both Penciclovir and Acyclovir demonstrate potent inhibitory activity against Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2). The 50% effective concentrations (EC50), which represent the drug concentration required to inhibit viral activity by 50%, are key indicators of antiviral potency.
A comparative study in MRC-5 cells revealed that Penciclovir was significantly more active than Acyclovir against several strains of HSV-1 and HSV-2 at concentrations of 1 mg/L, 3 mg/L, and 10 mg/L.[2] However, in plaque reduction assays, both drugs showed similar activities, with EC50 values of 0.8 mg/L for Penciclovir and 0.6 mg/L for Acyclovir.[2] Another study reported 50% infective doses (ID50) for clinical isolates of HSV-1 to be between 0.5 to 0.8 µg/mL for Penciclovir and for HSV-2 to be between 1.3 to 2.2 µg/mL.[3]
| Parameter | Penciclovir | Acyclovir | Virus Type | Reference |
| EC50 (Plaque Reduction) | 0.8 mg/L | 0.6 mg/L | HSV-1 | [2] |
| EC50 (Viral Antigen Inhibition) | 0.6 mg/L | 0.7 mg/L | HSV-1 | [2] |
| EC50 (24h Viral DNA Inhibition) | 0.01 mg/L | 0.06 mg/L | HSV-1 | [2] |
| ID50 | 0.5-0.8 µg/mL | Not specified | HSV-1 | [3] |
| ID50 | 1.3-2.2 µg/mL | Not specified | HSV-2 | [3] |
Animal Model Efficacy
In a guinea pig model of cutaneous HSV-1 infection, topical application of 1% Penciclovir cream resulted in a more significant reduction in lesion number, area, and viral titer compared to 5% Acyclovir cream and ointment.[4]
| Treatment | Lesion Number Reduction | Lesion Area Reduction | Virus Titer Reduction | Reference |
| Penciclovir Cream (1%) | 19% | 38% | 88% | [4] |
| Acyclovir Cream (5%) | 4% | 28% | 77% | [4] |
| Acyclovir Ointment (5%) | 0% | 21% | 75% | [4] |
Clinical Efficacy in Herpes Labialis
Clinical trials have demonstrated that topical Penciclovir is effective in reducing the healing time and pain associated with recurrent herpes labialis.[5] Two large, randomized, double-blind, placebo-controlled trials showed that Penciclovir cream significantly shortened the time to lesion resolution and loss of pain compared to a placebo.[5] Specifically, in one study, the median time to lesion resolution was reduced from approximately six days with a placebo to five days with Penciclovir.[5] Another trial showed that Penciclovir-treated patients healed 29% faster and experienced pain resolution 32% more rapidly than those receiving a placebo.[5]
While direct, large-scale, head-to-head clinical trials comparing topical Penciclovir and Acyclovir are limited, a systematic review suggests that the efficacy of both topical agents compared to placebo is modest, typically shortening the duration of pain by less than 24 hours.[6][7]
Mechanism of Action
Penciclovir is a guanosine analogue that selectively inhibits the replication of herpes viruses.[8] Its mechanism of action involves a multi-step process within virus-infected cells.
Caption: Mechanism of action of Penciclovir in a herpes virus-infected cell.
Upon entry into an infected cell, Penciclovir is phosphorylated to Penciclovir monophosphate by a virus-specific enzyme, thymidine kinase.[8][9] Cellular kinases then further phosphorylate it to the active form, Penciclovir triphosphate.[8][9] Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, thereby preventing the synthesis of viral DNA and halting viral replication.[9] A key difference between Penciclovir and Acyclovir is the prolonged intracellular half-life of Penciclovir triphosphate compared to Acyclovir triphosphate, which may contribute to its sustained antiviral effect.[8][10]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound (Penciclovir) and its alternatives.
In Vitro Antiviral Assays
1. Plaque Reduction Assay:
-
Cell Culture: Confluent monolayers of a suitable cell line (e.g., MRC-5 human lung fibroblasts) are prepared in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of Herpes Simplex Virus (HSV-1 or HSV-2).
-
Drug Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the antiviral drugs (Penciclovir or Acyclovir).
-
Incubation: The plates are incubated for a period that allows for the formation of visible viral plaques (typically 2-3 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The concentration of the drug that reduces the number of plaques by 50% (EC50) compared to the untreated virus control is calculated.[2]
2. Virus Yield Reduction Assay:
-
Cell Culture and Infection: Similar to the plaque reduction assay, cell monolayers are infected with HSV.
-
Drug Treatment: After viral adsorption, the cells are incubated in a liquid medium containing different concentrations of the antiviral agents.
-
Virus Harvesting: At a specified time post-infection (e.g., 24 or 72 hours), the cells and supernatant are harvested.
-
Virus Titer Determination: The harvested virus is subjected to serial dilutions, which are then used to infect fresh cell monolayers to determine the virus titer (plaque-forming units per mL) via a plaque assay.
-
Data Analysis: The drug concentration that reduces the virus yield by a certain percentage (e.g., 90% or 99%) is determined.[2]
Caption: Generalized workflow for in vitro antiviral activity assays.
Safety and Pharmacokinetics
Topical Penciclovir is generally well-tolerated, with most adverse reactions being minimal and localized, similar to placebo.[6] Systemic absorption of Penciclovir following topical application is minimal.[11] Studies have shown that even with doses significantly higher than the usual clinical dose, Penciclovir was not quantifiable in plasma or urine.[11] When administered intravenously, Penciclovir has a plasma half-life of approximately 2 hours and is primarily eliminated by the kidneys.[11][12]
Conclusion
This compound (Penciclovir) is an effective topical antiviral agent for the treatment of recurrent herpes labialis. In vitro and animal studies suggest that Penciclovir may have some advantages in antiviral activity over Acyclovir. Clinically, both topical medications offer a modest benefit in reducing the duration of symptoms compared to placebo. The prolonged intracellular half-life of its active triphosphate form is a distinguishing feature of Penciclovir's pharmacology. For researchers and drug development professionals, the choice between these and other antiviral agents will depend on a comprehensive evaluation of their efficacy, safety, and pharmacokinetic profiles in specific therapeutic contexts.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of new topical treatments for herpes labialis: efficacy of penciclovir cream, acyclovir cream, and n-docosanol cream against experimental cutaneous herpes simplex virus type 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. skintherapyletter.com [skintherapyletter.com]
- 6. emjreviews.com [emjreviews.com]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. Penciclovir - Wikipedia [en.wikipedia.org]
- 9. Denavir (Penciclovir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. The tolerance to and pharmacokinetics of penciclovir (BRL 39,123A), a novel antiherpes agent, administered by intravenous infusion to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Denotivir's Immunomodulatory Profile: A Comparative Analysis of Cytokine Inhibition
For Immediate Release
A deep dive into the statistical validation of Denotivir's effect on cytokine production reveals a significant immunomodulatory capacity, positioning it as a noteworthy candidate for further investigation in inflammatory and viral contexts. This guide provides a comparative analysis of this compound's performance against other immunomodulatory agents, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
This compound, an antiviral agent, has demonstrated potent immunomodulatory properties by significantly inhibiting the production of key pro-inflammatory cytokines. Experimental data reveals that this compound (also known as Vratizolin) suppresses the activity of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated human peripheral blood cultures.[1][2] This inhibitory action on crucial mediators of the inflammatory cascade highlights its therapeutic potential beyond its primary antiviral activity.
Comparative Efficacy of Cytokine Inhibition
To contextualize the immunomodulatory effects of this compound, its performance was compared with that of Cyclosporin A (CsA), a well-established immunosuppressant, and Dexamethasone, a potent corticosteroid. In in vitro studies using human peripheral blood mononuclear cells (PBMCs) stimulated with LPS, this compound exhibited a distinct profile of cytokine inhibition.
| Drug | Target Cytokine | Average Inhibition (%) | Concentration | Cell Type | Stimulant |
| This compound | TNF-α | 37% | Not Specified | Human Peripheral Blood Cultures | LPS |
| IL-1 | 26% | Not Specified | Human Peripheral Blood Cultures | LPS | |
| IL-6 | 35% | Not Specified | Human Peripheral Blood Cultures | LPS | |
| Cyclosporin A | IL-1 | Strong Inhibition | Not Specified | Human Peripheral Blood Cultures | LPS |
| TNF-α | No Significant Inhibition | Not Specified | Human Peripheral Blood Cultures | LPS | |
| IL-6 | No Significant Inhibition | Not Specified | Human Peripheral Blood Cultures | LPS | |
| Dexamethasone | TNF-α | ~50-80% | 10⁻⁸ to 10⁻⁵ M | Human Mononuclear Cells | LPS |
| IL-1β | ~20-60% | 10⁻⁸ to 10⁻⁵ M | Human Mononuclear Cells | LPS | |
| IL-6 | ~60-90% | 10⁻⁸ to 10⁻⁵ M | Human Mononuclear Cells | LPS |
Table 1: Comparative inhibition of pro-inflammatory cytokine production by this compound, Cyclosporin A, and Dexamethasone in LPS-stimulated human immune cells. Data for this compound and Cyclosporin A is sourced from Zimecki et al., 2001.[1][2] Data for Dexamethasone is adapted from Nonn et al., 1996.
The data indicates that while Cyclosporin A's inhibitory action is potent but selective for IL-1, this compound demonstrates a broader suppression of TNF-α, IL-1, and IL-6.[1][2] Dexamethasone shows a strong, dose-dependent inhibition of all three cytokines.
Experimental Protocols
The following is a representative protocol for the in vitro assessment of immunomodulatory agents on cytokine production by human peripheral blood mononuclear cells (PBMCs).
Objective: To quantify the in vitro effect of a test compound on the production of TNF-α, IL-1β, and IL-6 by LPS-stimulated human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Phosphate Buffered Saline (PBS)
-
Human whole blood
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for human TNF-α, IL-1β, and IL-6
Procedure:
-
PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the mononuclear cell layer (buffy coat) and transfer to a new centrifuge tube.
-
Wash the cells twice with sterile PBS, centrifuging at 300 x g for 10 minutes for each wash.
-
Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and Treatment:
-
Adjust the PBMC suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI 1640 medium.
-
Plate 1 mL of the cell suspension into each well of a 24-well culture plate.
-
Pre-incubate the cells with various concentrations of the test compound (this compound) for 1-2 hours at 37°C in a 5% CO₂ incubator. Include a vehicle control (medium with the solvent used for the test compound).
-
Following pre-incubation, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to the appropriate wells. Include an unstimulated control (cells with vehicle but no LPS).
-
-
Incubation and Supernatant Collection:
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the cell-free supernatants and store at -80°C until cytokine analysis.
-
-
Cytokine Quantification:
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control.
-
Visualizing the Mechanism of Action
The immunomodulatory effects of this compound are likely mediated through the modulation of intracellular signaling pathways. As the experimental data is based on LPS stimulation, the Toll-like Receptor 4 (TLR4) signaling pathway is of central importance. Thiazole derivatives, the class of compounds to which this compound belongs, have been shown to interfere with the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.
References
Denotivir's Antiviral Performance Benchmarked Against Novel Compounds
In the landscape of antiviral therapeutics, particularly for Herpes Simplex Virus (HSV) infections, the established drug Denotivir (also known as Vratizolin) faces a new wave of innovative compounds. This guide provides a comparative analysis of this compound's performance against emerging antiviral agents, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data. The comparison focuses on mechanisms of action, in vitro efficacy, and the underlying cellular pathways.
This compound is an antiviral agent effective against both Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[1][2][3] Its therapeutic effect is linked to the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6, indicating an immunomodulatory mechanism alongside its direct antiviral properties.[1][2][4] This dual activity distinguishes it from many traditional antiviral drugs that solely target viral replication.
The evolving challenge of drug resistance in HSV has spurred the development of novel antiviral strategies that target different stages of the viral life cycle.[5] Among the most promising new classes are helicase-primase inhibitors, HSP90 inhibitors, and compounds that modulate host-cell pathways to clear the infection.
Quantitative Performance Comparison
To provide a clear and concise comparison, the following table summarizes the in vitro efficacy of this compound and selected new antiviral compounds against Herpes Simplex Virus.
| Compound Class | Compound | Target | Virus Type | Assay Cell Line | EC50/IC50 | Citation |
| Isothiazole Derivative | This compound (Vratizolin) | TNF-α, IL-1, IL-6 Generation | HSV, VZV | - | Data Not Available in Search | [1][2] |
| Helicase-Primase Inhibitor | Amenamevir | Viral Helicase-Primase Complex | HSV | - | - | [6] |
| Helicase-Primase Inhibitor | Pritelivir | Viral Helicase-Primase Complex | HSV | - | - | [6][7] |
| Helicase-Primase Inhibitor | IM-250 | HSV-1 Helicase Primase | HSV-1 | - | 20 nM | [2] |
| HSP90 Inhibitor | SNX-25a | Heat Shock Protein 90 | HSV | Vero cells | Comparable to acyclovir | [6] |
| HSP90 Inhibitor | SNX-2112 | Heat Shock Protein 90 | HSV | Vero cells | Comparable to acyclovir | [6] |
| HSP90 Inhibitor | SNX-7081 | Heat Shock Protein 90 | HSV | Vero cells | Comparable to acyclovir | [6] |
| TBK1 Inhibitor | BX795 | TANK-binding kinase 1 | HSV-1 | Human Corneal Cells | 5x lower than nucleoside analogs | [5] |
| Viral Replication Inhibitor | Assembly Biosciences Compound | Viral Replication | HCMV, HSV-1 | MRC-5, Vero cells | <100 nM | [8] |
Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) are measures of a drug's potency. A lower value indicates a more potent drug. The lack of specific IC50/EC50 values for this compound in the provided search results prevents a direct quantitative comparison in this guide.
Experimental Protocols
The following are generalized experimental protocols representative of those used to evaluate the antiviral activity of the compounds listed above.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Culture: Vero (African green monkey kidney) or MRC-5 (human lung fibroblast) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) and seeded into 6-well plates to form a confluent monolayer.
-
Virus Infection: The cell monolayer is infected with a known titer of HSV-1 or HSV-2 for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After adsorption, the viral inoculum is removed, and the cells are washed. The cells are then overlaid with a medium containing various concentrations of the test compound (e.g., this compound, IM-250) and a gelling agent (e.g., methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained with a solution like crystal violet. The plaques (clear zones where cells have been lysed by the virus) are then counted.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (WST-1 or WST-8 Assay)
-
Cell Seeding: Cells (e.g., Vero, MRC-5) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Incubation: The cells are treated with a range of concentrations of the test compound and incubated for a period that mirrors the antiviral assay.
-
Reagent Addition: A water-soluble tetrazolium salt (WST-1 or WST-8) is added to each well.
-
Incubation and Measurement: The plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt into a formazan dye.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The CC50 (50% cytotoxic concentration) is calculated as the concentration of the compound that reduces cell viability by 50%.
Signaling Pathways and Mechanisms of Action
The novel antiviral compounds operate through distinct mechanisms that differ significantly from this compound's immunomodulatory approach.
This compound's Immunomodulatory Pathway
This compound is understood to inhibit the production of key pro-inflammatory cytokines. This action can reduce the inflammation associated with herpes lesions and may indirectly impact the viral replication environment.
Caption: this compound's proposed mechanism of action, inhibiting the production of pro-inflammatory cytokines.
Helicase-Primase Inhibitors' Mechanism
Compounds like amenamevir, pritelivir, and IM-250 directly target the viral helicase-primase complex.[2][6] This enzyme is essential for unwinding the viral DNA, a critical step for its replication. By inhibiting this complex, these drugs halt viral replication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 51287-57-1|DC Chemicals [dcchemicals.com]
- 3. 5-(Benzoylamino)-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide | C18H14ClN3O2S | CID 39976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Immunotropic activity of vratizolin (ITCL, this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new class of drug to treat herpes simplex virus infection | UIC today [today.uic.edu]
- 6. What are the new drugs for Herpes Simplex Virus (HSV) Infection? [synapse.patsnap.com]
- 7. New Treatments in the Pipeline for Genital Herpes [webmd.com]
- 8. Assembly Biosciences divulges new viral replication inhibitors | BioWorld [bioworld.com]
A Comparative Analysis of Denotivir and Alternative Antiherpetic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the therapeutic profile of Denotivir, a potent antiviral agent, in comparison to established alternative therapies for herpes simplex virus (HSV) infections. The following sections detail available preclinical data, experimental methodologies for assessing antiviral efficacy and toxicity, and a visual representation of the relevant molecular pathways.
Comparative Preclinical Data
Due to the limited availability of publicly accessible, standardized therapeutic index data for this compound, a direct comparison of LD50/ED50 ratios is not feasible at this time. However, the following table summarizes available preclinical toxicology and efficacy data for this compound and its key alternatives, Acyclovir, Valacyclovir, and Famciclovir, to provide a comparative overview of their safety and antiviral activity.
| Drug | Preclinical Model | Toxicity Data | Efficacy Data | Reference |
| This compound (Vratizolin) | Not Specified | Data not available | Active against HSV-1, HSV-2, and Varicella-Zoster Virus. Also exhibits immunosuppressive and anti-inflammatory properties. | [1] |
| Acyclovir | Male ICR Mice | Oral LD50 > 10,000 mg/kg | ED50 (HSV-2 transformed cells) = 15-75 µg/ml | [2][3] |
| Valacyclovir | Murine Model of HSE | Not specified in the same study | Treatment with 1mg/mL in drinking water significantly increased survival rates compared to placebo. | [4][5] |
| Famciclovir | Murine HSV-1 Infection Model | Testicular toxicity observed in rats, mice, and dogs at repeated high doses. | Oral administration was effective in reducing mortality and viral shedding in a dose-dependent manner. | [6][7][8] |
Note: The presented data is a compilation from various independent studies and may not be directly comparable due to differences in experimental design, animal models, and endpoints.
Experimental Protocols
The determination of a drug's therapeutic index relies on standardized in vivo and in vitro assays. Below are detailed methodologies for key experiments typically employed in the preclinical evaluation of antiviral agents.
Determination of In Vivo Acute Toxicity (LD50)
-
Objective: To determine the median lethal dose (LD50) of a compound in an animal model.
-
Animal Model: Typically mice (e.g., ICR strain) or rats (e.g., Long Evans strain).
-
Methodology:
-
Animals are divided into several groups, including a control group receiving the vehicle and multiple test groups receiving logarithmically spaced doses of the test compound.
-
The compound is administered via a clinically relevant route (e.g., oral gavage, intravenous injection).
-
Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
The number of mortalities in each group is recorded.
-
The LD50 value, the dose estimated to be lethal to 50% of the animals, is calculated using statistical methods such as the Probit analysis.[2]
-
Determination of In Vivo Antiviral Efficacy (ED50)
-
Objective: To determine the median effective dose (ED50) of a compound in an animal model of viral infection.
-
Animal Model: A relevant model for the target disease, for example, a murine model of Herpes Simplex Encephalitis (HSE) for anti-herpetic drugs.[4]
-
Methodology:
-
Animals are infected with a standardized dose of the virus (e.g., HSV-1).
-
Following infection, animals are divided into a placebo-treated group and several groups treated with varying doses of the antiviral compound.
-
Treatment is administered for a specified duration.
-
The primary endpoint, such as survival rate or reduction in viral load in target tissues (e.g., brain), is measured.
-
The ED50, the dose that produces a therapeutic effect in 50% of the animals (e.g., 50% survival), is calculated.
-
Determination of In Vitro Cytotoxicity (CC50)
-
Objective: To determine the concentration of a compound that is cytotoxic to 50% of cultured cells.
-
Cell Line: A relevant cell line for the virus being studied (e.g., Vero cells for HSV).
-
Methodology:
-
Cells are seeded in microtiter plates and allowed to adhere.
-
The cells are then exposed to serial dilutions of the test compound.
-
After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay.
-
The CC50 value is calculated from the dose-response curve.
-
Determination of In Vitro Antiviral Activity (EC50)
-
Objective: To determine the concentration of a compound that inhibits viral replication by 50%.
-
Cell Line and Virus: A susceptible cell line and the target virus strain.
-
Methodology:
-
Cells are seeded in microtiter plates.
-
The cells are infected with the virus in the presence of serial dilutions of the test compound.
-
After an incubation period that allows for viral replication, the extent of viral-induced cytopathic effect (CPE) or viral yield is quantified. This can be done through visual scoring of CPE, plaque reduction assays, or quantitative PCR for viral DNA.
-
The EC50 value is calculated from the dose-response curve.
-
Mechanism of Action: A Comparative Overview
This compound is classified as a DNA synthesis inhibitor.[1] This mechanism is shared by several other antiherpetic drugs, though the specific molecular targets and activation pathways can differ. The following diagrams illustrate the established mechanism of action for nucleoside analogue antivirals and a proposed workflow for identifying novel antiviral agents.
Caption: Mechanism of action for nucleoside analogue antivirals like Acyclovir.
Caption: A generalized workflow for the discovery and preclinical development of antiviral drugs.
References
- 1. Vratizolin - AdisInsight [adisinsight.springer.com]
- 2. Preclinical toxicology studies with acyclovir: acute and subchronic tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by acyclovir of herpes simplex virus type 2 morphologically transformed cell growth in tissue culture and tumor-bearing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valacyclovir combined with artesunate or rapamycin improves the outcome of herpes simplex virus encephalitis in mice compared to antiviral therapy alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The comparative effects of famciclovir and valacyclovir on herpes simplex virus type 1 infection, latency, and reactivation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Famvir (Famciclovir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safe Disposal of Denotivir: A Guide for Laboratory Professionals
The proper disposal of laboratory reagents is paramount to ensuring a safe working environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Denotivir, a novel antiviral compound. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to maintain operational safety and regulatory compliance.
It is critical to note that this guidance is based on established best practices for laboratory chemical waste management. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound for complete and detailed instructions.
I. Personal Protective Equipment and Handling
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If handling the powdered form or creating aerosols, a properly fitted respirator may be necessary.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
II. Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal. Use clearly labeled, dedicated waste containers for each type of this compound waste.
-
Solid Waste: This includes contaminated consumables such as gloves, bench paper, and empty vials.
-
Liquid Waste: This category includes unused or expired this compound solutions, as well as contaminated solvents.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be collected in a designated sharps container.
Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[2]
III. Disposal Procedures
The following procedures outline the recommended disposal pathways for different forms of this compound waste.
A. Solid Waste Disposal
-
Collection: Place all non-sharp, solid waste contaminated with this compound into a designated, leak-proof hazardous waste bag or container.[3]
-
Labeling: Clearly label the container with "Hazardous Waste," the name "this compound," and the date.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor. Incineration is the preferred method for solid pharmaceutical waste.
B. Liquid Waste Disposal
-
Collection: Collect all liquid waste containing this compound in a sealed, chemically compatible, and shatter-resistant container.[4]
-
pH Neutralization: If the waste is acidic or basic, it may need to be neutralized to a pH between 6 and 8 before disposal. Consult the SDS for specific reactivity information.
-
Labeling: Label the container with "Hazardous Waste," "this compound," and an approximate concentration.
-
Storage: Store in a secondary containment bin in a designated hazardous waste accumulation area.
-
Disposal: Arrange for collection by a licensed hazardous waste disposal company. Do not pour liquid this compound waste down the drain.
C. Sharps Waste Disposal
-
Collection: Immediately place all contaminated sharps into a designated, puncture-proof sharps container.
-
Do Not Recap: Never attempt to recap, bend, or break needles.
-
Seal and Dispose: Once the sharps container is three-quarters full, seal it and place it in the designated biohazardous or chemical waste accumulation area, according to your institution's policy.
D. Decontamination of Empty Containers
-
Triple Rinse: Triple rinse empty this compound containers with a suitable solvent (e.g., ethanol or as recommended in the SDS).
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous liquid waste.
-
Deface Label: After rinsing, deface or remove the original label.[5]
-
Dispose of Container: The clean, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on institutional policies.
IV. Spill Management
In the event of a this compound spill, follow these immediate steps:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an absorbent material like vermiculite or a spill pillow to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Clean: Decontaminate the spill area with a suitable cleaning agent, as recommended by the SDS.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
V. Quantitative Data Summary
The following table provides illustrative quantitative data that might be found in a Safety Data Sheet for a compound like this compound. These values are for example purposes only and should be confirmed with the manufacturer's official SDS.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | > 2000 mg/kg | [6] |
| Hazard Classification | Skin Irritant (Category 2), Eye Irritant (Category 2A) | |
| Aquatic Toxicity | Toxic to aquatic life | |
| Occupational Exposure Limit | Not Established |
VI. Experimental Protocols
Detailed experimental protocols involving this compound should include a dedicated section on waste disposal, referencing these procedures and the official SDS. All personnel must be trained on these protocols before beginning any work with the compound.
VII. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. media.novol.com [media.novol.com]
- 2. Pardon Our Interruption [rltinstitute.novartis.com]
- 3. northamerica.covetrus.com [northamerica.covetrus.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Personal protective equipment for handling Denotivir
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling the potent investigational antiviral compound, Denotivir. Adherence to these procedures is essential to ensure personal safety and prevent contamination.
Disclaimer: "this compound" is a fictional compound name used for illustrative purposes. The following guidance is based on established protocols for handling potent active pharmaceutical ingredients (APIs) and should be adapted to the specific, known properties of any actual compound being used.
Assumed Hazard Profile of this compound
To establish a framework for safety recommendations, this compound is assumed to have the following properties:
-
Compound Type: A highly potent antiviral agent.
-
Physical Form: A fine, lightweight powder that can be easily aerosolized.
-
Primary Hazards: High cytotoxicity, potential for respiratory sensitization, and unknown long-term toxicological effects.
-
Routes of Exposure: Inhalation, dermal (skin) contact, and accidental ingestion.
-
Occupational Exposure Limit (OEL): Assumed to be ≤ 10 μg/m³ over an 8-hour time-weighted average, classifying it as a potent compound.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the minimum PPE requirements based on the assumed Occupational Exposure Band (OEB) 4 classification.
| Activity | Required Personal Protective Equipment |
| Low-Energy Procedures (e.g., weighing, preparing solutions in a containment enclosure) | - Disposable, low-linting coverall or gown with elastic cuffs - Double-gloving with nitrile gloves; outer gloves to be changed frequently - Disposable shoe covers - Head and hair cover - Goggles or a face shield - Powered Air-Purifying Respirator (PAPR) with an appropriate particulate filter[1] |
| High-Energy Procedures (e.g., sonication, vortexing, or operations outside of a primary containment device) | - All PPE listed for low-energy procedures - Consideration for a full-body "bunny suit" for complete coverage |
| Unpacking Shipments | - Nitrile gloves - Lab coat - Safety glasses - N95 respirator (or higher) in case of suspected spills or damage to packaging |
| Waste Disposal | - Disposable gown - Double nitrile gloves - Safety glasses or goggles |
Procedural Guidance: Donning and Doffing of PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.[2]
Donning (Putting On) PPE Sequence:
-
Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.
-
Shoe Covers: Sit on a bench or chair and put on the inner and then outer shoe covers.
-
Gown/Coverall: Put on the disposable gown or coverall, ensuring it provides full coverage.[2][3]
-
Respirator (PAPR): Don the PAPR hood and ensure a proper fit.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don the inner pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the outer pair of gloves over the first pair.
Doffing (Taking Off) PPE Sequence:
The removal of PPE should be performed in a designated doffing area to prevent the spread of contamination.[4]
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out during removal. Dispose of them in a designated hazardous waste container.
-
Gown/Coverall and Inner Gloves: Remove the gown by rolling it down and away from the body, turning it inside out. As the gown is removed, peel off the inner gloves at the same time, ensuring the gloves end up inside the rolled-up gown.[2] Dispose of the bundle immediately into a hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove eye protection from the back to the front and place it in a designated area for decontamination or disposal.
-
Respirator (PAPR): Remove the PAPR hood.
-
Shoe Covers: Sit down to remove shoe covers, being careful not to touch the contaminated exterior.
-
Hand Hygiene: Perform a final, thorough hand washing.
Workflow for PPE Donning and Doffing
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Operational and Disposal Plans
Handling and Storage:
-
All handling of powdered this compound must be conducted within a certified containment device, such as a barrier isolator or a Class II Biological Safety Cabinet, to prevent aerosolization.
-
This compound should be stored in a secure, clearly labeled, and dedicated location with restricted access.[5][6]
-
Transportation of this compound within the facility must be done in sealed, shatter-proof secondary containers.[7]
Waste Disposal:
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[7][8]
-
Solid Waste: All used PPE, disposable labware, and cleaning materials should be placed in clearly labeled, sealed hazardous waste bags or containers.[9] These containers should be incinerated at an approved facility.
-
Liquid Waste: Liquid waste containing this compound should be collected in designated, sealed containers. It should not be poured down the drain.[8] The composition of the liquid waste must be clearly labeled for proper disposal by the institution's environmental health and safety department.
-
Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.[9]
Adherence to these guidelines is paramount for the safety of all personnel working with potent investigational compounds like this compound. Always consult your institution's specific safety protocols and the material safety data sheet (MSDS) for any compound you are handling.
References
- 1. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 2. Donning and Doffing of Personal Protective Equipment (PPE) | Tampa General Hospital [tgh.org]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. healthcare.contecinc.com [healthcare.contecinc.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. swog.org [swog.org]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
